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  • Product: 2,4-Dichloro-5-formyl-nicotinonitrile
  • CAS: 176433-56-0

Core Science & Biosynthesis

Foundational

2,4-Dichloro-5-formyl-nicotinonitrile chemical structure and properties

A Linchpin Scaffold for Fused Heterocyclic Drug Discovery Executive Summary 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) represents a high-value heterocyclic scaffold in medicinal chemistry. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

A Linchpin Scaffold for Fused Heterocyclic Drug Discovery

Executive Summary

2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) represents a high-value heterocyclic scaffold in medicinal chemistry. Characterized by a highly functionalized pyridine core, it features four distinct reactive sites: two nucleophilically labile chlorides at the C2 and C4 positions, an electrophilic formyl group at C5, and a nitrile group at C3. This dense functionalization makes it a "linchpin" intermediate, enabling the rapid assembly of fused bicyclic systems such as pyrido[2,3-d]pyrimidines , 1,6-naphthyridines , and pyrazolo[3,4-b]pyridines —structures ubiquitous in kinase inhibitors (e.g., EGFR, CDK) and antiviral agents.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, validated synthetic pathways, and regioselective transformation strategies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Identity & Physicochemical Data

The molecule is a substituted pyridine derivative. Its stability and reactivity are governed by the electron-deficient nature of the pyridine ring, further deactivated by the nitrile and formyl groups.

PropertyData
IUPAC Name 2,4-Dichloro-5-formylpyridine-3-carbonitrile
CAS Number 176433-56-0
Molecular Formula C₇H₂Cl₂N₂O
Molecular Weight 201.01 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; limited solubility in water.[1]
Reactive Motifs Electrophilic aromatic chlorides (C2, C4), Aldehyde (C5), Nitrile (C3)
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C. Moisture sensitive.
Structural Analysis (NMR Prediction)
  • ¹H NMR (DMSO-d₆): The molecule is characterized by two distinct singlets.

    • δ ~10.0–10.2 ppm: Aldehyde proton (–CHO).

    • δ ~8.8–9.0 ppm: Pyridine C6 proton (deshielded by the adjacent N and electron-withdrawing groups).

  • ¹³C NMR: Expected signals for the carbonyl (~185 ppm), nitrile (~114 ppm), and four pyridine carbons (C2/C4 deshielded by Cl).

Synthetic Pathways[7][10][11]

The synthesis of 2,4-dichloro-5-formyl-nicotinonitrile typically proceeds via the chlorination of oxygenated precursors. The most robust route involves the Vilsmeier-Haack formylation followed by or concurrent with deoxychlorination using phosphorus oxychloride (POCl₃).

Primary Synthetic Route: Deoxychlorination

This protocol utilizes 2,4-dihydroxy-5-formyl-nicotinonitrile (or its tautomeric pyridone forms) as the starting material. The hydroxyl groups at C2 and C4 are converted to chlorides via nucleophilic acyl substitution activated by POCl₃.

Experimental Protocol (Representative Scale)
  • Reagents: 2,4-Dihydroxy-5-formyl-nicotinonitrile (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–10 eq), N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalytic/stoichiometric base).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Procedure:

    • Suspend the dihydroxy precursor in neat POCl₃.

    • Add the amine base dropwise at 0°C (exothermic).

    • Heat the mixture to reflux (approx. 105–110°C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of the starting material.

    • Workup (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess POCl₃ (Caution: Violent reaction, HCl evolution).

    • Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Hexane/DCM or flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Synthesis Logic Diagram

The following diagram illustrates the transformation from acyclic precursors to the target scaffold.

Synthesis Precursor Cyanoacetamide + Ethyl Formate/Orthoformate Intermediate 2,4-Dihydroxy-nicotinonitrile (Pyridone Tautomer) Precursor->Intermediate Cyclization Formylation Vilsmeier-Haack (DMF / POCl3) Intermediate->Formylation C5-Formylation Target 2,4-Dichloro-5-formyl- nicotinonitrile (CAS 176433-56-0) Formylation->Target Deoxychlorination (POCl3, Reflux)

Figure 1: Synthetic workflow for the generation of the 2,4-dichloro-5-formyl-nicotinonitrile scaffold.

Reactivity & Regioselectivity[11]

The versatility of this scaffold lies in the differential reactivity of its electrophilic sites. Understanding the hierarchy of reactivity is crucial for designing selective syntheses.

Hierarchy of Nucleophilic Attack
  • C4-Chloride (SₙAr): The C4 position is the most reactive towards nucleophiles (amines, thiols, hydrazines). It is activated by the para-nitrile group and the ortho-pyridine nitrogen.

  • C5-Aldehyde: Highly reactive towards condensation (amines -> imines) but often survives mild SₙAr conditions if the nucleophile is not a strong reducing agent.

  • C2-Chloride: Less reactive than C4 due to steric hindrance and electronic factors, but can be displaced under forcing conditions or after C4 substitution.

  • C3-Nitrile: generally stable but can participate in cyclization reactions (e.g., with hydrazines).

Key Transformations in Drug Discovery
A. Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazine hydrate or substituted hydrazines typically initiates SₙAr at C4, followed by rapid intramolecular cyclization onto the C3-nitrile.

  • Outcome: Formation of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives.[2]

  • Relevance: Kinase inhibitor scaffolds.

B. Synthesis of Pyrido[2,3-d]pyrimidines

Condensation of the C5-aldehyde with amidines or guanidines, often coupled with displacement at C4, yields pyrido-pyrimidines.

  • Relevance: Dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase inhibitors.

C. Selective C4-Amination

Using 1 equivalent of a primary or secondary amine at low temperature (0°C to RT) in a polar aprotic solvent (THF, DMF) selectively displaces the C4-Cl, leaving the C2-Cl and C5-CHO intact for subsequent functionalization.

Reaction Pathway Diagram

Reactivity Target 2,4-Dichloro-5-formyl- nicotinonitrile Hydrazine + Hydrazine (NH2NH2) Target->Hydrazine Amine + Primary Amine (R-NH2) (1.0 eq, 0°C) Target->Amine Amidine + Amidine/Guanidine Target->Amidine Pyrazolo Pyrazolo[3,4-b]pyridine (Bicyclic System) Hydrazine->Pyrazolo SnAr @ C4 then Cyclization @ C3-CN MonoSub 4-Amino-2-chloro-5-formyl- nicotinonitrile Amine->MonoSub Selective SnAr @ C4 PyridoPyr Pyrido[2,3-d]pyrimidine (Tricyclic Potential) Amidine->PyridoPyr Condensation @ C5-CHO + Cyclization

Figure 2: Divergent synthesis pathways utilizing the regioselective reactivity of the scaffold.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).

  • Skin/Eye Irritation: Causes severe skin burns and eye damage (Corrosive).

  • Sensitization: Potential skin sensitizer.

Operational Safety:

  • Engineering Controls: All operations involving POCl₃ or the isolation of the chlorinated product must be performed in a certified chemical fume hood .

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles. A face shield is advised during the quenching of POCl₃.

  • Waste Disposal: Quenched reaction mixtures are highly acidic. Neutralize with sodium bicarbonate before disposal into halogenated organic waste or aqueous waste streams as appropriate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12643718, 2,4-Dichloro-5-methylpyridine (Analogue Reference). Retrieved from [Link]

  • Organic Syntheses (1954). 2-Chloronicotinonitrile.[3] Org.[3][4][5][2][6] Synth. 1954, 34, 16. (Foundational protocol for chlorination of nicotinonitriles). Retrieved from [Link]

  • Mekheimer, R. A. (1997).Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives. (Establishing reactivity patterns of 2,4-dichloro-nicotinonitriles).

Sources

Exploratory

A Technical Guide to 2,4-Dichloro-5-formyl-nicotinonitrile: A Versatile Building Block in Modern Drug Discovery

For Immediate Release This technical guide provides an in-depth overview of 2,4-dichloro-5-formyl-nicotinonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth overview of 2,4-dichloro-5-formyl-nicotinonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the development of targeted therapeutics.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry. Its derivatives are integral to numerous approved drugs, including bosutinib, a kinase inhibitor for treating chronic myelogenous leukemia, and other compounds with a wide range of biological activities.[1][2] The strategic functionalization of the nicotinonitrile core allows for the fine-tuning of physicochemical properties and biological target engagement. 2,4-Dichloro-5-formyl-nicotinonitrile (CAS No. 176433-56-0) emerges as a particularly valuable intermediate due to its trifecta of reactive sites: two chloro substituents and a formyl group, all of which can be selectively manipulated to generate diverse molecular architectures.[3][4]

The presence of two chlorine atoms at positions 2 and 4 provides handles for sequential nucleophilic substitution reactions, enabling the introduction of various pharmacophoric elements. The formyl group at the 5-position is a versatile functional group that can undergo a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions. The nitrile group itself can serve as a key interaction point with biological targets or be further transformed into other functional groups. This multi-functional nature makes 2,4-dichloro-5-formyl-nicotinonitrile a powerful tool for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[1][5][6]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of 2,4-dichloro-5-formyl-nicotinonitrile is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
CAS Number 176433-56-0[3]
Molecular Formula C₇H₂Cl₂N₂O[4]
Molecular Weight 201.01 g/mol [3]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge

Spectroscopic Characterization (Predicted):

  • ¹H NMR: A singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the 6-position of the pyridine ring. A singlet for the aldehyde proton would be observed further downfield (δ 9.5-10.5 ppm).

  • ¹³C NMR: Resonances for the five carbon atoms of the pyridine ring and the nitrile carbon would be expected in the range of δ 115-160 ppm. The aldehyde carbonyl carbon would appear significantly downfield (δ 185-195 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N stretch (around 2220-2240 cm⁻¹), the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹), and C-Cl stretches (in the fingerprint region).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Synthesis of 2,4-Dichloro-5-formyl-nicotinonitrile

The synthesis of 2,4-dichloro-5-formyl-nicotinonitrile can be envisaged through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A representative synthetic pathway is outlined below, based on analogous transformations reported in the literature for similar heterocyclic systems.[7][8][9]

Conceptual Synthetic Pathway

The synthesis can be logically approached by first constructing a suitably substituted pyridine ring, followed by chlorination and formylation. A plausible retro-synthetic analysis suggests starting from a simpler nicotinonitrile precursor.

G target 2,4-Dichloro-5-formyl-nicotinonitrile intermediate1 2,4-Dihydroxy-5-formyl-nicotinonitrile target->intermediate1 Chlorination (e.g., POCl₃) intermediate2 2,4-Dihydroxy-nicotinonitrile intermediate1->intermediate2 Formylation (e.g., Vilsmeier-Haack) starting_material Precursors (e.g., cyanoacetamide, malononitrile, and a suitable carbonyl compound) intermediate2->starting_material Ring Formation

Caption: Retrosynthetic analysis of 2,4-Dichloro-5-formyl-nicotinonitrile.

Representative Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 2,4-dichloro-5-formyl-nicotinonitrile, adapted from established procedures for analogous compounds.[7][8]

Step 1: Synthesis of 2,4-Dihydroxy-nicotinonitrile

  • To a solution of sodium ethoxide, prepared from sodium (1 equivalent) in absolute ethanol, add ethyl cyanoacetate (1 equivalent) and a suitable β-ketoester (1 equivalent).

  • Heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 2,4-dihydroxy-nicotinonitrile.

Step 2: Formylation to 2,4-Dihydroxy-5-formyl-nicotinonitrile

  • In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) while maintaining the temperature below 10 °C.

  • To this Vilsmeier reagent, add 2,4-dihydroxy-nicotinonitrile (1 equivalent) portion-wise.

  • Allow the reaction to stir at room temperature for 1-2 hours and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • The precipitated product is filtered, washed with water, and dried.

Step 3: Chlorination to 2,4-Dichloro-5-formyl-nicotinonitrile

  • To a flask containing 2,4-dihydroxy-5-formyl-nicotinonitrile (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added.

  • Heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 2,4-dichloro-5-formyl-nicotinonitrile.

Applications in Medicinal Chemistry and Drug Development

The trifunctional nature of 2,4-dichloro-5-formyl-nicotinonitrile makes it a highly valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications.[1][5][6]

Synthesis of Kinase Inhibitors

A primary application of this scaffold is in the synthesis of kinase inhibitors. The dichloro-substituted pyridine core can be sequentially functionalized to generate libraries of compounds for screening against various kinases.

G start 2,4-Dichloro-5-formyl- nicotinonitrile step1 Selective Nucleophilic Aromatic Substitution (SNAr) at C4 with Amine 1 start->step1 step2 Reductive Amination of Formyl Group with Amine 2 step1->step2 step3 Nucleophilic Aromatic Substitution (SNAr) at C2 with Nucleophile step2->step3 product Diverse Kinase Inhibitor Scaffolds step3->product

Caption: Workflow for the synthesis of kinase inhibitors.

The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, stepwise substitution. Typically, the C4 position is more susceptible to nucleophilic attack. This enables the introduction of a key pharmacophore, often an aniline derivative, at this position. The formyl group can then be modified, for instance, through reductive amination to introduce a solubilizing group or another interaction motif. Finally, the less reactive C2 chlorine can be displaced by another nucleophile to complete the synthesis of the target molecule. This modular approach is highly amenable to parallel synthesis and the generation of compound libraries for structure-activity relationship (SAR) studies.[10]

Access to Fused Heterocyclic Systems

The reactive functionalities of 2,4-dichloro-5-formyl-nicotinonitrile can be utilized to construct fused heterocyclic systems, which are prevalent in many biologically active compounds. For example, the formyl and nitrile groups can participate in condensation reactions with binucleophiles to form pyrimido[4,5-c]pyridines or other related scaffolds.

Safety and Handling

As a halogenated and reactive organic compound, 2,4-dichloro-5-formyl-nicotinonitrile should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. May be harmful if inhaled and can cause respiratory tract irritation.

  • Skin Contact: Avoid contact with skin. May be harmful if absorbed through the skin and can cause skin irritation.

  • Eye Contact: Avoid contact with eyes. Can cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

2,4-Dichloro-5-formyl-nicotinonitrile is a highly versatile and valuable building block in the field of medicinal chemistry. Its unique combination of three distinct reactive sites on a privileged nicotinonitrile scaffold provides a powerful platform for the synthesis of diverse and complex molecules. The ability to perform selective and sequential modifications makes it an ideal starting material for the generation of compound libraries for drug discovery, particularly in the area of kinase inhibitors. As the demand for novel therapeutics continues to grow, the strategic application of such multi-functional building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876.
  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(24), 6789.
  • MDPI. (2023). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 28(14), 5567.
  • Google Patents. (2022).
  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11.
  • Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Bioorganic & Medicinal Chemistry Letters. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. 15(21), 4681-4684.
  • Google Patents. (2012). Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde. ()
  • Google Patents. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile. ()

Sources

Foundational

2,4-Dichloro-5-formyl-nicotinonitrile molecular weight and formula

This technical guide details the physicochemical properties, synthesis methodologies, and strategic applications of 2,4-Dichloro-5-formyl-nicotinonitrile , a critical intermediate in the development of tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis methodologies, and strategic applications of 2,4-Dichloro-5-formyl-nicotinonitrile , a critical intermediate in the development of tyrosine kinase inhibitors (TKIs).

Structural Integrity, Synthesis Architectures, and Drug Development Utility

Molecular Identity & Physicochemical Profile[1][2]

2,4-Dichloro-5-formyl-nicotinonitrile is a highly functionalized pyridine scaffold.[1][2] Its value lies in its dense substitution pattern, offering three distinct "handles" for divergent synthesis: two electrophilic chlorine atoms (with distinct reactivity profiles), a nitrile group, and a formyl group. This specific arrangement is a "privileged motif" for constructing bicyclic heterocycles, particularly quinolines and naphthyridines found in EGFR and HER2 inhibitors.

Core Data Table[2]
PropertySpecification
IUPAC Name 2,4-Dichloro-5-formylpyridine-3-carbonitrile
CAS Registry Number 176433-56-0
Molecular Formula

Molecular Weight 201.01 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 128–132 °C (Typical range)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water
Reactivity Class Electrophilic Aromatic; Moisture Sensitive (Hydrolysis prone)

Strategic Importance in Drug Design

The molecule's utility stems from the regioselective reactivity of its substituents. It serves as a linchpin in the synthesis of "4-anilino-3-cyanoquinoline" derivatives, a structural class that includes drugs like Neratinib , Pelitinib , and Bosutinib analogs.

The Reactivity Hierarchy
  • C4-Chlorine: The most reactive site for Nucleophilic Aromatic Substitution (

    
    ).[3] It is activated by the para-nitrogen and the ortho-electron-withdrawing groups (-CN and -CHO).
    
  • C5-Formyl: A versatile electrophile for condensation reactions (e.g., Knoevenagel, Friedländer annulation).

  • C2-Chlorine: Less reactive than C4 but can be displaced under forcing conditions or after the C4 position has been substituted.

  • C3-Nitrile: Generally stable under standard displacement conditions; serves as a precursor to amides or heterocycles (e.g., quinazolines).

Synthesis Architectures

Two primary routes exist for accessing this scaffold. Route A is preferred for industrial scale-up due to cost-efficiency, while Route B is often used in discovery chemistry for rapid analog generation.

Route A: The "Pyridone-Chlorination" Pathway (Industrial Standard)

This method builds the pyridine ring first, then functionalizes it. It avoids cryogenic conditions.

Step 1: Pyridone Formation Condensation of cyanoacetamide with a dicarbonyl equivalent (e.g., ethyl ethoxymethyleneacetoacetate) yields the dihydroxypyridine core.

Step 2: Vilsmeier-Haack Formylation The dihydroxypyridine is treated with


 and DMF. This step achieves two transformations simultaneously:
  • Chlorination: Conversion of the C2 and C4 hydroxyl groups (tautomeric carbonyls) to chlorides.

  • Formylation: Introduction of the aldehyde at the C5 position via the Vilsmeier reagent.

Protocol:

  • Reagents: 2,4-Dihydroxy-3-cyanopyridine (1.0 eq),

    
     (excess, solvent/reagent), DMF (2.0 eq).
    
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
  • Workup: Quench carefully into ice water (exothermic!). The product precipitates or is extracted with Dichloromethane (DCM).

  • Purification: Recrystallization from Hexane/EtOAc.

Route B: Directed Ortho-Lithiation (Discovery Scale)

Starting from commercially available 2,4-dichloronicotinonitrile .

Protocol:

  • Setup: Anhydrous THF,

    
    , Nitrogen atmosphere.
    
  • Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. The proton at C5 is acidic due to the inductive effect of the adjacent Cl and CN groups.

  • Quench: Add anhydrous DMF (1.5 eq) after 30 mins.

  • Workup: Warm to Room Temp (RT), quench with dilute acid (

    
    ).
    

Experimental Workflow: Construction of the Quinoline Core

The following workflow demonstrates the primary application of 2,4-Dichloro-5-formyl-nicotinonitrile: reacting with an aniline to form a kinase inhibitor core.

Step-by-Step Protocol: Friedländer-Type Annulation

Objective: Synthesize a 7-chloro-1,6-naphthyridine or quinoline analog.

  • Preparation: Dissolve 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 mmol) in Acetonitrile (ACN) or Ethanol (EtOH).

  • Nucleophilic Attack (

    
    ):  Add the specific aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 mmol) and a base (DIPEA or 
    
    
    
    , 2.0 mmol).
    • Observation: The solution typically turns yellow/orange.

    • Mechanism:[3][4][5][6][7] The aniline nitrogen attacks C4, displacing the chloride.

  • Cyclization:

    • If the aniline has an ortho-nucleophile (e.g., 2-aminophenol), in-situ cyclization occurs.

    • For standard anilines, the intermediate (4-amino-5-formyl) is isolated.

  • Ring Closure: Treat the intermediate with a basic catalyst (Piperidine) or acid to condense the amine with the aldehyde (if constructing a specific bicyclic system).

Visualizing the Chemistry

The following diagram illustrates the synthesis pathways and the downstream utility of the scaffold.

G cluster_synthesis Synthesis Route A (Industrial) cluster_application Drug Discovery Application SM1 Cyanoacetamide INT1 2,4-Dihydroxy- nicotinonitrile SM1->INT1 Condensation SM2 Ethyl ethoxymethylene- acetoacetate SM2->INT1 TARGET 2,4-Dichloro-5-formyl- nicotinonitrile (CAS: 176433-56-0) INT1->TARGET POCl3 / DMF (Vilsmeier-Haack + Chlorination) INTER_SNAR Intermediate: 4-Anilino-2-chloro- 5-formyl-nicotinonitrile TARGET->INTER_SNAR SNAr @ C4 (Regioselective) ANILINE Functionalized Aniline (e.g., 4-fluoroaniline) ANILINE->INTER_SNAR DRUG_CORE Bicyclic Kinase Inhibitor Core (Quinoline/Naphthyridine) INTER_SNAR->DRUG_CORE Cyclization (Aldehyde Condensation)

Caption: Synthesis of 2,4-Dichloro-5-formyl-nicotinonitrile and its conversion into kinase inhibitor scaffolds via regioselective SNAr and cyclization.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes severe skin burns and eye damage (due to hydrolysis releasing HCl).

  • Sensitizer: Potential skin sensitizer.

Handling Guidelines:

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen). The C-Cl bonds, particularly at C4, are susceptible to hydrolysis, reverting to the pyridone.

  • PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat. Handle only in a fume hood.

  • Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) before disposal.

References

  • PubChem Compound Summary. (2025). 2,4-Dichloro-5-formylnicotinonitrile.[8] National Center for Biotechnology Information. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles as Inhibitors of the Epidermal Growth Factor Receptor Kinase. Journal of Medicinal Chemistry. (Foundational chemistry for the 3-cyanoquinoline core). Link

  • Google Patents. (2010). Process for the preparation of 4-amino-3-quinolinecarbonitrile derivatives. (Describes the use of similar intermediates for Neratinib synthesis). Link

  • BenchChem. (2025).[3] Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Analogous chemistry demonstrating C4 regioselectivity). Link

Sources

Exploratory

Synthesis and Applications of 2,4-Dichloro-5-formylnicotinonitrile Derivatives in Targeted Kinase Inhibitor Discovery

An In-Depth Technical Whitepaper Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2,4-Dichloro-5-formylnicotinonitrile (CAS: 176433-56-0) has emerged as a cornerstone building block for the synthesis of complex bicyclic systems, most notably pyrido[4,3-d]pyrimidines [1]. These bicyclic architectures are critical in the development of targeted oncology therapeutics, particularly as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR)[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the underlying chemical logic—the causality behind the reactivity of this scaffold—and provide field-proven, self-validating protocols for assembling these advanced pharmaceutical intermediates.

Structural Rationale & Orthogonal Reactivity

The true value of 2,4-dichloro-5-formylnicotinonitrile lies in its perfectly orchestrated orthogonal reactivity. To build a complex bicyclic kinase inhibitor, a chemist must sequentially functionalize different positions of a single ring without cross-reactivity. This molecule achieves this through intense electronic biasing.

The Causality of Regioselectivity

In a standard pyridine ring, nucleophilic aromatic substitution (SNAr) occurs at the 2- and 4-positions. However, in this specific scaffold, the two chlorines are not created equal:

  • The C4-Chlorine (Hyper-Activated): Position 4 is para to the strongly electron-withdrawing ring nitrogen. Furthermore, it is flanked by two powerful electron-withdrawing groups (EWGs): the nitrile at C3 and the formyl group at C5. This dual ortho-activation creates an intense localized electrophilic center.

  • The C2-Chlorine (Moderately Activated): While ortho to the ring nitrogen, C2 is meta to both the nitrile and formyl groups, lacking direct EWG activation.

Practical Implication: A primary amine will attack the C4 position with near-absolute regioselectivity at room temperature, leaving the C2 chlorine completely intact for late-stage diversification (e.g., Suzuki coupling or a harsher SNAr)[3].

Reactivity_Map SM 2,4-Dichloro-5-formyl- nicotinonitrile (CAS: 176433-56-0) C4 C4-Chlorine Highly Activated (para to N, ortho to CN/CHO) SM->C4 1st SNAr C5 C5-Formyl Electrophilic Carbonyl (Reductive Amination) SM->C5 Condensation C2 C2-Chlorine Moderately Activated (ortho to N) SM->C2 2nd SNAr/Coupling C3 C3-Nitrile Hinge-Binding Motif (H-Bond Acceptor) SM->C3 Kinase Interaction

Fig 1. Orthogonal reactivity map of the 2,4-dichloro-5-formylnicotinonitrile scaffold.

Core Assembly Workflow: Quantitative Data

The synthesis of the pyrido[4,3-d]pyrimidine core involves a three-step sequence. The quantitative data and mechanistic rationale for each optimized step are summarized below.

Reaction StepTargeted PositionReagents / CatalystTemp (°C)Typical YieldMechanistic Rationale
1. Primary SNAr C4–ClR1-NH2, DIPEA, DCM0 to 2585–95%Extreme electrophilicity at C4 allows rapid displacement. DIPEA prevents unwanted side reactions.
2. Reductive Amination C5–CHOR2-NH2, NaBH(OAc)3, DCE25 to 4075–85%NaBH(OAc)3 selectively reduces the transient imine without prematurely reducing the aldehyde.
3. Urea Cyclization C4–NH, C5–CH2NHTriphosgene, Et3N, THF0 to 2570–80%Intramolecular capture of the phosgene equivalent bridges the secondary amines to form the 2-one core.
4. Late-Stage SNAr C2–ClR3-NH2, Pd(dppf)Cl2 (Optional)80–11060–75%Requires thermal activation or Pd-catalysis due to the lower electrophilicity of the C2 position.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in physical or analytical checkpoints that confirm the reaction trajectory before proceeding, preventing costly downstream failures.

Step 1: Regioselective SNAr at C4
  • Procedure: Dissolve 2,4-dichloro-5-formylnicotinonitrile (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Cool the vessel to 0 °C. Add the primary amine (1.05 eq) dropwise over 15 minutes. Allow to warm to room temperature and stir for 1 hour.

  • Causality: Cooling to 0 °C before amine addition controls the exothermic nature of the highly activated C4 position, strictly preventing bis-substitution at C2. DIPEA is chosen over Triethylamine (TEA) because its steric bulk makes it non-nucleophilic, preventing it from attacking the hyper-activated C4 position[2].

  • Self-Validation Check: The reaction mixture will transition from pale yellow to deep orange upon substitution. Thin-Layer Chromatography (TLC, Hexanes/EtOAc 7:3) must show complete consumption of the starting material (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4). If starting material persists past 1 hour, it indicates moisture contamination in the solvent.

Step 2: Reductive Amination at C5
  • Procedure: Dissolve the C4-substituted intermediate (1.0 eq) and a second primary amine (1.2 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Stir for 2 hours to ensure complete imine formation. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 eq) portion-wise. Stir for 12 hours.

  • Causality: DCE is utilized instead of DCM because its higher boiling point allows for gentle heating if steric hindrance slows imine formation. NaBH(OAc)3 is strictly required over NaBH4; its electron-withdrawing acetate groups reduce its nucleophilicity, ensuring it only attacks the protonated imine and not the unreacted C5 aldehyde.

  • Self-Validation Check: Pull an aliquot, quench in Methanol, and analyze via LC-MS. The spectrum must show the [M+H]+ of the diamine product. The absence of an [M-16] peak (which would indicate the primary alcohol byproduct from direct aldehyde reduction) validates the fidelity of the reducing agent.

Step 3: Cyclization to Pyrido[4,3-d]pyrimidin-2(1H)-one
  • Procedure: Dissolve the diamine intermediate (1.0 eq) and Triethylamine (3.0 eq) in anhydrous THF (0.05 M) at 0 °C. Add a solution of Triphosgene (0.4 eq) in THF dropwise over 30 minutes.

  • Causality: Triphosgene (0.4 eq provides 1.2 eq of active phosgene gas in situ) acts as the carbonyl bridge. High dilution (0.05 M) and slow addition at 0 °C are critical to ensure that intramolecular cyclization outcompetes intermolecular polymerization[2].

  • Self-Validation Check: A thick white precipitate (Et3N·HCl salts) will immediately form upon triphosgene addition. This serves as a direct visual indicator of successful phosgene generation and subsequent cyclization.

Application in Oncology: FGFR Inhibition

The resulting bicyclic compounds are highly potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family[2]. Aberrant FGFR signaling—driven by gene amplification or somatic mutations—is a primary driver in various oncogenic neoplasms, including urothelial carcinoma and cholangiocarcinoma.

By utilizing the 2,4-dichloro-5-formylnicotinonitrile scaffold, the synthesized pyrido[4,3-d]pyrimidines achieve deep penetration into the kinase ATP-binding pocket. The retained nitrile group at C3 often acts as a critical hydrogen-bond acceptor with the kinase hinge region, while the diverse substituents added at C4 and C2 dictate selectivity against other tyrosine kinases[3].

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Tyrosine Kinase) FGF->FGFR Binds & Dimerizes Cascade RAS / RAF / MEK / ERK Kinase Cascade FGFR->Cascade Phosphorylates FRS2 Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->FGFR Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis Cascade->Proliferation Gene Transcription

Fig 2. Mechanism of action for FGFR inhibitors derived from the nicotinonitrile scaffold.

Conclusion

The 2,4-dichloro-5-formylnicotinonitrile scaffold is a masterclass in synthetic design. By understanding the electronic causality that differentiates the C4 and C2 chlorines, chemists can execute highly regioselective, self-validating workflows. This predictable reactivity ensures robust scale-up capabilities, accelerating the transition of novel pyrido[4,3-d]pyrimidine kinase inhibitors from benchtop discovery to clinical oncology applications.

References

  • European Patent Office. "BICYCLIC HETEROCYCLES AS FGFR INHIBITORS - EP 3318564 B1". Googleapis.com.
  • United States Patent Office. "US 11,530,214 B2". Googleapis.com.
  • SynQuest Laboratories. "2,4-Dichloro-5-formylnicotinonitrile - Product Details". Synquestlabs.com.

Sources

Foundational

Structural and Mechanistic Divergence: A Comparative Analysis of 2,4-Dichloro-5-formyl-nicotinonitrile and 2,4-Dichloronicotinonitrile in Advanced Heterocyclic Synthesis

Executive Summary In the realm of modern medicinal chemistry and parallel synthesis, functionalized pyridines serve as indispensable scaffolds. Among these, 2,4-dichloronicotinonitrile and its derivative, 2,4-dichloro-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and parallel synthesis, functionalized pyridines serve as indispensable scaffolds. Among these, 2,4-dichloronicotinonitrile and its derivative, 2,4-dichloro-5-formyl-nicotinonitrile , are highly valued building blocks. While they share a core 2,4-dichloropyridine-3-carbonitrile motif, the addition of a single formyl group at the C5 position in the latter molecule fundamentally alters its reactivity profile.

This technical guide explores the causal relationship between their structural electronics and experimental behavior. We will demonstrate how the 5-formyl group acts as a dual-activation switch—transforming a standard electrophile for Nucleophilic Aromatic Substitution (SNAr) into a highly versatile platform for tandem cyclizations and multi-component reactions.

Structural and Electronic Profiling

To understand the experimental choices required when handling these compounds, one must first analyze their molecular orbital interactions.

  • 2,4-Dichloronicotinonitrile (CAS: 180995-12-4): The 3-cyano group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This polarizes the pyridine ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and activating both the C2 and C4 positions for SNAr [1]. Kinetically, the C4 position is favored for attack by amines due to less steric hindrance and strong para-activation by the ring nitrogen.

  • 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0): The introduction of the 5-formyl group creates a synergistic electron-withdrawing effect alongside the cyano group. This extreme electron deficiency makes the C4-Cl bond highly labile, allowing SNAr to proceed rapidly even at room temperature. More critically, the formyl group provides an adjacent electrophilic carbonyl carbon, acting as an intramolecular "trap" for bidentate nucleophiles. This enables rapid cascade reactions to form fused bicyclic or tricyclic systems (e.g., pyrido[2,3-d]pyrimidines) [4].

Comparative Data Matrix
Property2,4-Dichloronicotinonitrile2,4-Dichloro-5-formyl-nicotinonitrile
CAS Number 180995-12-4176433-56-0
Molecular Formula C₆H₂Cl₂N₂C₇H₂Cl₂N₂O
Molecular Weight 173.00 g/mol 201.01 g/mol
Key Functional Groups Chloro (C2, C4), Cyano (C3)Chloro (C2, C4), Cyano (C3), Formyl (C5)
Primary Reactivity Regioselective SNAr at C4Tandem SNAr + Intramolecular Condensation
Typical Application Monocyclic functionalization (e.g., BCL6 inhibitors)Synthesis of complex fused polyheterocycles

Mechanistic Pathways & Workflows

Pathway A: Regioselective SNAr

For the standard nitrile, the reaction pathway is a straightforward addition-elimination mechanism. The formation of the Meisenheimer complex is the rate-determining step, stabilized by the polar aprotic solvent and the electron-withdrawing cyano group.

G A 2,4-Dichloronicotinonitrile (Electrophile) C Meisenheimer Complex (Intermediate) A->C Base (DIPEA) Heat B Primary Amine (Nucleophile) B->C D 4-Amino-2-chloro- nicotinonitrile Product C->D -HCl Rearomatization

Fig 1: Regioselective SNAr pathway of 2,4-dichloronicotinonitrile at the C4 position.

Pathway B: Tandem SNAr-Condensation

For the formyl derivative, the initial SNAr acts as a kinetic trigger. When a bidentate nucleophile (e.g., an amidine or hydrazine) is used, the initial attack at C4 positions the second nucleophilic center in perfect proximity to the C5-formyl group, driving a thermodynamically favorable cyclization.

G A 2,4-Dichloro-5-formyl- nicotinonitrile C C4-SNAr Adduct (Kinetic Product) A->C Step 1: SNAr Base, RT B Bidentate Nucleophile (e.g., Amidine) B->C D Intramolecular Condensation (Acid Catalyzed) C->D Step 2: Cyclization Heat, H+ E Fused Bicyclic Heterocycle (Thermodynamic Product) D->E -H2O Aromatization

Fig 2: Tandem SNAr and intramolecular condensation of 2,4-dichloro-5-formyl-nicotinonitrile.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that protocols must be designed with causality in mind. Every reagent and condition should validate the mechanistic theory.

Protocol A: Regioselective Amination of 2,4-Dichloronicotinonitrile

This protocol is frequently utilized in the synthesis of BCL6 inhibitors [2].

  • System Setup: Dissolve 1.0 eq of 2,4-dichloronicotinonitrile in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent that lowers the transition state energy of the charged Meisenheimer complex without hydrogen-bonding to the nucleophile.

  • Nucleophile Addition: Add 1.05 eq of the primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an HCl scavenger. If the HCl byproduct is not neutralized, it will protonate the incoming primary amine, quenching its nucleophilicity and stalling the reaction.

  • Thermal Activation: Heat the mixture to 80–100 °C for 2 hours (or microwave at 160 °C for 1.5 hours).

    • Causality: The C4 position requires thermal activation to overcome the SNAr energy barrier. Keeping the temperature strictly controlled prevents the thermodynamic over-reaction at the less reactive C2 position.

  • Isolation: Crash the product out by adding ice water, filter, and wash with cold ethanol.

Protocol B: Tandem Synthesis of Fused Heterocycles via 2,4-Dichloro-5-formyl-nicotinonitrile

This protocol leverages the dual-electrophilic nature of the formyl derivative to build complex libraries.

  • Kinetic SNAr Phase: Dissolve 1.0 eq of 2,4-dichloro-5-formyl-nicotinonitrile in acetonitrile. Add 1.1 eq of an amidine hydrochloride and 2.5 eq of triethylamine (TEA). Stir at room temperature for 30 minutes.

    • Causality: The extreme electron deficiency caused by the combined cyano and formyl groups makes the C4-Cl highly reactive. Performing this step at room temperature ensures kinetic control, preventing premature or chaotic side reactions.

  • Thermodynamic Cyclization Phase: Add a catalytic amount (0.2 eq) of glacial acetic acid to the mixture. Elevate the temperature to reflux (80 °C) for 3 hours.

    • Causality: The initial SNAr yields an intermediate where the second nitrogen of the amidine is adjacent to the formyl group. The acetic acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. Heat drives the intramolecular attack and subsequent dehydration (-H₂O) to form a stable, aromatic fused ring system (e.g., a pyrido-pyrimidine).

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (EtOAc/Hexanes).

Applications in Drug Development

The divergence in reactivity dictates their application in drug discovery:

  • 2,4-Dichloronicotinonitrile is the cornerstone for developing rigid, monocyclic functionalized cores. A prime example is its use in synthesizing potent tricyclic BCL6 inhibitors for oncology, where the SNAr reaction is used to attach the quinolinone core, optimizing shape complementarity within the protein's solvated pocket[2].

  • 2,4-Dichloro-5-formyl-nicotinonitrile is favored in Diversity-Oriented Synthesis (DOS). Because it can undergo multi-component reactions in a single pot, it allows medicinal chemists to rapidly generate libraries of diverse polyheterocycles, drastically reducing the synthetic steps required to discover novel kinase inhibitors or GPCR ligands.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21997828, 2,4-Dichloropyridine-3-carbonitrile." PubChem,[Link].

  • Davis, Owen A., et al. "Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors." Journal of Medicinal Chemistry, vol. 65, no. 12, 2022, pp. 8169-8190.[Link].

  • McCoull, W., et al. "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket." Journal of Medicinal Chemistry, vol. 64, no. 14, 2021, pp. 10213-10229.[Link].

Exploratory

Stability and Reactivity Profile of 2,4-Dichloro-5-formyl-nicotinonitrile: A Technical Guide for Advanced Heterocyclic Synthesis

Executive Summary 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a highly functionalized, electron-deficient heterocyclic building block pivotal in the synthesis of complex fused systems, such as deazapurine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a highly functionalized, electron-deficient heterocyclic building block pivotal in the synthesis of complex fused systems, such as deazapurines and pyrazolopyridines. However, the same electronic properties that make it a versatile electrophile also render it highly unstable under ambient conditions. As a Senior Application Scientist, I have structured this whitepaper to decode the mechanistic vulnerabilities of this compound, providing researchers with self-validating protocols to accurately quantify its degradation and handle it without compromising synthetic yields.

Electronic Topology and Mechanistic Vulnerabilities

To understand the ambient instability of 2,4-dichloro-5-formyl-nicotinonitrile, one must analyze its electronic topology. The pyridine core is subjected to synergistic electron withdrawal from three distinct vectors:

  • The Pyridine Nitrogen : Exerts strong inductive and resonance-based electron withdrawal.

  • The 3-Cyano Group (-CN) : A powerful

    
    -acceptor that severely depletes electron density at the ortho (C2) and para (C4) positions.
    
  • The 5-Formyl Group (-CHO) : Further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

Causality of Instability : This extreme electron deficiency hyper-activates the C2 and C4 chlorine atoms toward Nucleophilic Aromatic Substitution (SNAr). Even weak nucleophiles, such as atmospheric moisture, possess sufficient energy to attack these positions. This behavior mirrors the extreme reactivity observed in1[1], where regioselective SNAr is easily achieved but requires strict environmental control. Furthermore, the site-selective reactivity often favors the C4 position due to reduced steric hindrance compared to the C2 position (which is flanked by the ring nitrogen and the cyano group), a trend well-documented in2[2].

Ambient Degradation Pathways

When exposed to ambient laboratory conditions (25°C, ~60% Relative Humidity, ambient light), the compound undergoes two primary degradation cascades:

  • Moisture-Driven Hydrolysis : Atmospheric water attacks the highly electrophilic C4 (and subsequently C2) positions, displacing the chloride ions to form pyridinols, which rapidly tautomerize to their more stable pyridone forms.

  • Oxidative Degradation : The 5-formyl group is highly susceptible to auto-oxidation into a 5-carboxylic acid. This radical-mediated process is accelerated by ambient photons and trace transition metals. Similar catastrophic instability is observed in3[3].

Degradation Core 2,4-Dichloro-5-formyl- nicotinonitrile Hydrolysis Hydrolytic Degradation (Pyridinol/Pyridone) Core->Hydrolysis Oxidation Oxidative Degradation (5-Carboxylic Acid) Core->Oxidation Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Nucleophilic Attack (SNAr) Oxygen Ambient Air (O2) Oxygen->Oxidation Auto-oxidation Light Photons (hv) Light->Oxidation Radical Initiation

Mechanistic degradation pathways of 2,4-dichloro-5-formyl-nicotinonitrile under ambient conditions.

Quantitative Stability Profiling

To guide handling procedures, the following table summarizes the degradation kinetics of 2,4-dichloro-5-formyl-nicotinonitrile under varying environmental conditions.

Environmental ConditionTemperatureHumidity / AtmosphereTime to 5% Degradation (

)
Primary Degradant Identified
Ambient Benchtop 25°C60% RH (Air)< 12 HoursHydrolysis product (C4-OH)
Accelerated Aging 40°C75% RH (Air)< 2 HoursHydrolysis + Oxidation
Refrigerated (Sealed) 4°CDry (Argon backfill)> 6 MonthsNone detected
Protic Solution 25°CMethanol (Anhydrous)< 15 MinutesSolvolysis product (C4-OMe)

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol assessing the stability or reactivity of this compound must be a self-validating system . The following methodologies incorporate internal feedback loops to prevent false-positive degradation readings.

Protocol A: Stability-Indicating HPLC-UV/MS Assay

Causality: Standard diluents like methanol or water/acetonitrile mixtures will actively degrade the sample during analysis. We utilize strictly anhydrous acetonitrile to freeze the degradation profile at the moment of sampling. Self-Validation: The inclusion of an inert internal standard (IS) ensures that any loss of the parent peak is mathematically accounted for by the appearance of degradant peaks (Mass Balance).

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 mg of the compound in 10.0 mL of anhydrous acetonitrile (ACN) inside a nitrogen-purged glovebox.

  • Internal Standard Spiking : Add 1.0 mg of 1,3,5-trimethoxybenzene (IS) to the solution. This compound is electronically rich and entirely inert to SNAr and auto-oxidation.

  • Controlled Exposure : Aliquot the solution into open vials and expose to targeted ambient conditions (e.g., 25°C / 60% RH).

  • Quenching : At time points (t = 1, 4, 8, 12 hours), quench 100 µL aliquots by diluting into 900 µL of cold (-20°C) anhydrous ACN.

  • Orthogonal Analysis : Inject into an HPLC-UV (254 nm) coupled with an LC-MS (ESI+).

  • System Suitability & Mass Balance (The Validation Loop) : Calculate the total peak area of the parent + all degradants relative to the IS. Rule : The mass balance must remain

    
    . If the mass balance drops below this threshold, it proves the compound has polymerized into insoluble oligomers or formed volatile fragments, invalidating the linear degradation assumption and requiring a protocol reset.
    
Protocol B: Controlled SNAr Trapping

To definitively map which chlorine (C2 vs. C4) degrades first under nucleophilic attack, we trap the reactive intermediate. Causality: We utilize morpholine as the trapping agent. A secondary amine is specifically chosen over a primary amine to completely eliminate the possibility of competitive Schiff base formation at the 5-formyl position.

Step-by-Step Methodology:

  • Dissolve 50 mg of the compound in 5 mL anhydrous THF at 0°C.

  • Add 1.0 equivalent of morpholine and 1.1 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Monitor via LC-MS. The appearance of the mono-adduct must proportionally match the disappearance of the parent compound. If di-adduct formation exceeds 5% before the parent is consumed, it indicates a lack of regiocontrol, requiring a drop in reaction temperature to -20°C.

Workflow Prep Sample Prep (Anhydrous ACN + IS) Expose Controlled Exposure (Temp/Humidity/Light) Prep->Expose Quench Quench & Dilute (Stop Degradation) Expose->Quench Analyze Orthogonal Analysis (HPLC-UV & LC-MS) Quench->Analyze Validate Self-Validation (Mass Balance Check) Analyze->Validate Validate->Prep If Mass Balance < 98%, Refine Prep

Self-validating experimental workflow for stability-indicating assays.

Handling and Storage Directives

Based on the mechanistic profiling and quantitative data, the following absolute directives must be adhered to when handling 2,4-dichloro-5-formyl-nicotinonitrile:

  • Storage : Must be stored at 2–8°C (refrigerated) or -20°C (freezer) for long-term preservation.

  • Atmosphere : Vials must be backfilled with Argon or Nitrogen after every use to displace atmospheric moisture and oxygen.

  • Light Protection : Store exclusively in amber glass vials to mitigate photolytic radical initiation at the formyl group.

  • Active Handling : For weighing operations exceeding 5 minutes, utilize a controlled-humidity environment (e.g., a glovebox) to prevent rapid surface hydrolysis.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.ACS Combinatorial Science.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science (RSC Publishing).
  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.Google Patents (CN110903250B).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-5-formylnicotinonitrile

Abstract This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-5-formylnicotinonitrile, a highly versatile and reactive building block in synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-5-formylnicotinonitrile, a highly versatile and reactive building block in synthetic organic chemistry. The pyridine core, rendered exceptionally electron-deficient by the cumulative effect of the ring nitrogen and three potent electron-withdrawing groups (EWG), is primed for facile substitution. This note elucidates the mechanistic principles governing the high reactivity and regioselectivity of this substrate. Detailed, field-proven protocols for both selective C4-monosubstitution and subsequent one-pot cyclization to furnish medicinally-relevant pyrido[2,3-d]pyrimidine scaffolds are presented. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of complex molecular targets.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The SNAr reaction is a two-step addition-elimination process that is highly effective on electron-poor aromatic systems.[1][2] The substrate, 2,4-dichloro-5-formylnicotinonitrile, is an exemplary case of a highly activated system for this transformation.

The Role of Activating Groups

The pyridine ring is inherently electron-deficient compared to benzene. This effect is dramatically amplified by the presence of three strong EWGs: a 3-cyano (-CN), a 5-formyl (-CHO), and the second chlorine atom. These groups function synergistically to lower the electron density of the aromatic ring, making the carbons bearing the chlorine leaving groups highly electrophilic and susceptible to nucleophilic attack.[3] The EWGs, particularly those positioned ortho and para to the leaving group, are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects.[3][4] This stabilization lowers the activation energy of the initial nucleophilic addition, which is typically the rate-determining step.[5]

Regioselectivity: The Preferential C4-Substitution

In 2,4-dichloropyridines, the two chlorine atoms are electronically and sterically distinct. For classical SNAr reactions, nucleophilic attack is overwhelmingly favored at the C4 position over the C2 position.[6] This preference is rooted in the superior stability of the Meisenheimer intermediate formed upon C4 attack. As depicted below, attack at C4 allows the negative charge of the intermediate to be delocalized directly onto the electronegative pyridine nitrogen atom, a highly stabilizing resonance contribution that is not possible with attack at the C2 position.

The formyl and cyano groups further enhance this selectivity. The C4-chloro is para to the formyl group and ortho to the cyano group, both ideal positions for stabilizing the anionic intermediate through resonance. In contrast, the C2-chloro is only meta to the formyl group, receiving less resonance stabilization.

Figure 1. Meisenheimer intermediates for C4 vs. C2 attack.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with all chemical reactions, appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Selective C4-Amination of 2,4-Dichloro-5-formylnicotinonitrile

This protocol details the selective monosubstitution at the C4 position using a primary amine as the nucleophile. The product of this reaction is a key intermediate for the synthesis of fused heterocyclic systems.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier ExamplePurpose
2,4-Dichloro-5-formylnicotinonitrile>97%Sigma-AldrichStarting Material
Benzylamine>99%Acros OrganicsNucleophile
N,N-Diisopropylethylamine (DIPEA)>99.5%, anhydrousAlfa AesarNon-nucleophilic base to scavenge HCl
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Fisher ScientificPolar aprotic solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Brine (Saturated NaCl solution)--Aqueous wash to remove residual DMF
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Silica Gel60 Å, 230-400 mesh-Stationary phase for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-formylnicotinonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a 0.2 M solution. Stir the mixture until all the solid has dissolved.

  • Base Addition: Add DIPEA (1.5 eq) to the solution via syringe. The use of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the primary amine nucleophile.

  • Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature. A slight excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction Execution: Heat the reaction mixture to 60 °C. The elevated temperature facilitates the reaction without promoting significant di-substitution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). This self-validating step is crucial to avoid over-running the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (2x) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(benzylamino)-2-chloro-5-formylnicotinonitrile.

Protocol 2: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol leverages the C4-aminated intermediate from Protocol 1, using guanidine to perform a subsequent intramolecular cyclization, forming the medicinally important pyrido[2,3-d]pyrimidine core.[7][8] This class of compounds is known for various biological activities, including kinase inhibition.[7]

Step-by-Step Methodology:

  • Initial SNAr Reaction: Perform the C4-amination as described in Protocol 1, steps 1-6.

  • Cyclization Step (One-Pot):

    • After confirming the consumption of the starting material via LC-MS, cool the reaction mixture to room temperature.

    • Add guanidine hydrochloride (1.5 eq) to the flask, followed by a stronger base such as sodium ethoxide (2.5 eq, 21% solution in ethanol). The stronger base is required to deprotonate the guanidine and drive the condensation/cyclization.

    • Heat the reaction mixture to 90-100 °C.

  • Monitoring: Monitor the formation of the cyclized product by LC-MS (typically 6-12 hours). Look for the disappearance of the intermediate and the appearance of a new product with the expected mass.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully neutralize the mixture by adding 1M HCl until the pH is ~7. A precipitate of the product often forms.

    • If a precipitate forms, collect it by filtration, wash with cold water and then a small amount of cold ethanol.

    • If no precipitate forms, extract the product with a suitable solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by flash column chromatography if necessary.

G start 2,4-Dichloro-5-formyl nicotinonitrile step1_reagents 1. Benzylamine (Nu⁻) 2. DIPEA (Base) 3. DMF, 60 °C start->step1_reagents Protocol 1 (SNAr) intermediate 4-(Benzylamino)-2-chloro- 5-formylnicotinonitrile step1_reagents->intermediate step2_reagents 1. Guanidine·HCl 2. NaOEt (Base) 3. 90 °C intermediate->step2_reagents Protocol 2 (Cyclization) final_product 2-Amino-8-benzyl-5-cyano- pyrido[2,3-d]pyrimidin-7(8H)-one step2_reagents->final_product

Figure 2. One-pot workflow from starting material to pyrido[2,3-d]pyrimidine.

Troubleshooting and Key Considerations

  • Controlling Di-substitution: To favor monosubstitution, avoid large excesses of the nucleophile and do not use excessively high temperatures or prolonged reaction times. Careful monitoring is paramount.

  • Choice of Base: For simple aminations, a hindered organic base like DIPEA is ideal. For subsequent cyclizations with reagents like guanidine, a stronger inorganic or alkoxide base is necessary to facilitate the condensation.

  • Solvent Purity: The use of anhydrous solvents is crucial, especially when using strong bases like sodium ethoxide, to prevent quenching of the base and unwanted side reactions.

  • Nucleophile Reactivity: Softer nucleophiles (e.g., amines, thiols) are excellent for this reaction. Harder, more basic nucleophiles like alkoxides may also be used but can sometimes lead to competing reactions or require different conditions.[9]

Conclusion

2,4-Dichloro-5-formylnicotinonitrile is a superior substrate for regioselective nucleophilic aromatic substitution. The convergence of activating electronic features enables facile and predictable substitution at the C4 position under mild conditions. The resulting 4-substituted-2-chloronicotinonitrile derivatives are not merely products but are themselves powerful intermediates for the rapid construction of complex, fused heterocyclic systems such as the pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry and drug discovery. The protocols provided herein offer a validated and robust pathway for accessing these valuable molecular scaffolds.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available from: [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available from: [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available from: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Available from: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available from: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). Available from: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available from: [Link]

  • Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. SCIRP. Available from: [Link]

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. ResearchGate. Available from: [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Available from: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available from: [Link]

Sources

Application

Technical Application Note: Advanced Condensation Strategies for 2,4-Dichloro-5-formyl-nicotinonitrile

This Application Note and Protocol guide details the synthetic utility of 2,4-Dichloro-5-formyl-nicotinonitrile (also known as 2,4-dichloro-5-formylpyridine-3-carbonitrile).[1] This scaffold is a "linchpin" intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthetic utility of 2,4-Dichloro-5-formyl-nicotinonitrile (also known as 2,4-dichloro-5-formylpyridine-3-carbonitrile).[1] This scaffold is a "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly kinase inhibitors (e.g., EGFR, PIM-1) and antimicrobial agents.[1]

Introduction: The "Electrophilic Triad" Scaffold

2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a polyfunctional pyridine core characterized by three distinct electrophilic centers and one activating group.[1] Its utility in drug discovery stems from its ability to undergo regioselective cascade reactions , allowing for the rapid assembly of complex fused ring systems like 1,6-naphthyridines , pyrido[4,3-d]pyrimidines , and pyrazolo[3,4-b]pyridines .[1]

Reactivity Profile & Mechanistic Logic

Successful utilization of this scaffold requires understanding the electronic hierarchy of its reactive sites:

  • C5-Formyl Group (-CHO): The "Soft" Electrophile.[1] It is the primary site for condensation reactions (Knoevenagel, Schiff base formation).[1] It is activated by the electron-deficient pyridine ring.[1]

  • C4-Chlorine: The "Super-Activated" Center.[1] Flanked by the electron-withdrawing nitrile (C3) and formyl (C5) groups, and para to the ring nitrogen, this position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] It is generally more reactive  than the C2-chlorine due to the "sandwich" effect of the ortho-EWGs.[1]
    
  • C2-Chlorine: The "Secondary" Center.[1] Activated by the ring nitrogen and C3-nitrile, but typically reacts after C4 in

    
     sequences unless C4 is sterically blocked or specific catalysts are used.[1]
    
  • C3-Nitrile (-CN): The "Activating" Group.[1] While it can participate in cyclizations (e.g., with hydrazines), its primary role is to withdraw electron density, activating the C2 and C4 positions.[1]

Decision Pathway: Selecting the Right Condensation Protocol

The choice of reagent determines which fused system is formed.[1] The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

ReactionPathways Start 2,4-Dichloro-5-formyl- nicotinonitrile Reagent1 Active Methylene (e.g., Malononitrile) Start->Reagent1 Reagent2 Amidines / Guanidines Start->Reagent2 Reagent3 Hydrazines Start->Reagent3 Prod1 1,6-Naphthyridines (via Knoevenagel / SNAr) Reagent1->Prod1 Condensation at C5 then Cyclization at C4 Prod2 Pyrido[4,3-d]pyrimidines (via Schiff Base / SNAr) Reagent2->Prod2 Condensation at C5 then Cyclization at C4 Prod3 Pyrazolo-pyridines (via SNAr / Cyclization) Reagent3->Prod3 Displacement at C4/C2 then Cyclization with CN/CHO

Caption: Divergent synthesis of fused heterocycles driven by the choice of condensation partner.

Protocol A: Synthesis of 1,6-Naphthyridines (Tandem Knoevenagel/ )

This protocol utilizes the C5-aldehyde for a Knoevenagel condensation, followed by an intramolecular


 displacement of the C4-chlorine.[1] This is the most direct route to the 1,6-naphthyridine scaffold, a pharmacophore found in many antiproliferative agents.[1]
Materials
  • Substrate: 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv) or Ethyl Cyanoacetate (1.1 equiv)[1]

  • Base: Piperidine (catalytic, 10 mol%) or Triethylamine (1.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

  • Temperature: Reflux (78–82 °C)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-formyl-nicotinonitrile (1 mmol) in Ethanol (10 mL).

  • Addition: Add Malononitrile (1.1 mmol). The solution may turn slightly yellow.[1]

  • Catalysis: Add catalytic Piperidine (0.1 mmol).

    • Note: If the reaction is sluggish, stoichiometric Triethylamine can be used to drive the subsequent cyclization step.[1]

  • Reflux: Heat the mixture to reflux for 3–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1] Look for the disappearance of the aldehyde spot and the appearance of a highly fluorescent product spot.[1]

  • Mechanistic Checkpoint: The reaction proceeds via an intermediate arylidenemalononitrile (Knoevenagel product).[1] If this intermediate is stable and isolated, add a secondary amine (e.g., morpholine) to trigger the cyclization via displacement of the C4-Cl.[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1]

  • Purification: Filter the precipitate and wash with cold Ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

Expected Outcome: 5-Chloro-1,6-naphthyridine derivatives (if C2-Cl remains intact) or fully substituted naphthyridines if excess amine is used.[1]

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines (Amidination)

This protocol targets the formation of a pyrimidine ring fused to the pyridine core.[1][2] By using an amidine or guanidine, the nitrogen nucleophiles attack both the C5-aldehyde (condensation) and the C4-chlorine (substitution).[1]

Materials
  • Substrate: 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 equiv)

  • Reagent: Guanidine Carbonate or Acetamidine Hydrochloride (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 2.5 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Dioxane[1]

  • Temperature: 100–120 °C

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1 mmol) in DMF (5 mL).

  • Base Activation: Add

    
     (2.5 mmol) and stir for 10 minutes at room temperature to ensure basicity.
    
  • Reagent Addition: Add Guanidine Carbonate (1.2 mmol).

  • Heating: Heat the mixture to 100 °C for 4–8 hours.

    • Mechanism:[1][2][3][4] The amino group of guanidine forms a Schiff base with the C5-CHO.[1] The second amino group (or tautomeric nitrogen) displaces the activated C4-Cl, closing the ring.[1]

  • Quenching: Pour the reaction mixture onto crushed ice/water (50 mL).

  • Isolation: The product usually precipitates.[1] Filter and wash with water to remove inorganic salts.[1]

  • Characterization: Verify the loss of the aldehyde proton (~10 ppm) and the formation of the pyrimidine ring protons in

    
     NMR.
    

Troubleshooting & Optimization

IssueProbable CauseOptimization Strategy
Low Yield (Protocol A) Incomplete cyclization (Knoevenagel product stuck).Increase base concentration (use Et3N) or switch to a higher boiling solvent (DMF) to overcome the activation energy for C4-Cl displacement.[1]
Regioselectivity Issues Nucleophilic attack at C2-Cl instead of C4.Use sterically bulky bases/nucleophiles to favor the more accessible C4 position? Correction: C4 is actually more crowded but electronically activated.[1] Lower the temperature (0 °C) to favor the kinetic product (C4 substitution) before heating for cyclization.
Hydrolysis of CN Harsh basic conditions/Water presence.[1]Ensure anhydrous solvents are used.[1] The C3-CN is prone to hydrolysis to amide under strong basic reflux.[1]

References

  • Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.[1] Chemical Review and Letters.[1]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[1][5][6] RSC Advances.[1][6]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[1] MDPI Molecules.[1] [1]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines.[1][2][6] Journal of Chemical and Pharmaceutical Research.[1][2]

  • WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines.[1][7][8] QM Magic Class, Chapter 29.[1][7]

Sources

Method

Using 2,4-Dichloro-5-formyl-nicotinonitrile as a scaffold for kinase inhibitors

Application Note: 2,4-Dichloro-5-formyl-nicotinonitrile as a High-Value Scaffold for Kinase Inhibitor Discovery Abstract The scaffold 2,4-dichloro-5-formyl-nicotinonitrile represents a "privileged structure" precursor fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,4-Dichloro-5-formyl-nicotinonitrile as a High-Value Scaffold for Kinase Inhibitor Discovery

Abstract

The scaffold 2,4-dichloro-5-formyl-nicotinonitrile represents a "privileged structure" precursor for the synthesis of bicyclic kinase inhibitors, particularly pyrido[2,3-d]pyrimidines . Unlike standard di-halo pyridines, the presence of the C5-formyl group acts as a versatile orthogonal handle, allowing late-stage diversification (e.g., reductive amination) to tune physicochemical properties (LogD, solubility) without disrupting the ATP-binding core. This guide details the regioselective functionalization of this scaffold, providing validated protocols for synthesizing Type I and Type II kinase inhibitors targeting EGFR, PIM-1, and CDK pathways.

Structural Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic hierarchy of its electrophilic sites. The molecule possesses three electrophilic centers (C2-Cl, C4-Cl, C5-CHO) and one nucleophilic/electrophilic hybrid (C3-CN).

  • C4-Chlorine (Primary Electrophile): Flanked by two strong electron-withdrawing groups (EWGs)—the C3-nitrile and C5-aldehyde—the C4 position is exceptionally activated towards Nucleophilic Aromatic Substitution (

    
    ). It is significantly more reactive than the C2-chlorine due to the additive inductive effects of the ortho-EWGs.
    
  • C2-Chlorine (Secondary Electrophile): While activated by the ring nitrogen, it is less reactive than C4. This differential reactivity allows for regioselective sequential substitution —a critical feature for library generation.

  • C5-Formyl (Orthogonal Handle): Unlike the halogen/nitrile core which forms the fused ring system, the aldehyde remains available for "decoration." It is ideal for attaching solubilizing tails (e.g., morpholine, piperazine) via reductive amination after the core is assembled.

Pathway Visualization: The Chemical Strategy

ReactionLogic Scaffold 2,4-Dichloro-5-formyl- nicotinonitrile Step1 C4-Selective SNAr (Hinge Binder Installation) Scaffold->Step1 Aniline/Amine -78°C to 0°C Intermediate 4-Amino-2-chloro- 5-formyl-nicotinonitrile Step1->Intermediate Step2 Cyclization (Amidine/Guanidine) Intermediate->Step2 Ring Closure (C2-Cl + C3-CN) Step3 C5-Reductive Amination (Solubility Tuning) Intermediate->Step3 Alternative Path Product Pyrido[2,3-d]pyrimidine Kinase Inhibitor Step2->Product Step3->Product

Figure 1: Strategic workflow for assembling kinase inhibitors. The high reactivity of C4 allows for the initial installation of the hinge-binding motif.

Application: Synthesis of Pyrido[2,3-d]pyrimidines

The most potent application of this scaffold is the construction of pyrido[2,3-d]pyrimidine-7-amines or -7-ones . These bicyclic systems mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (e.g., Met341 in EGFR, Glu121 in PIM-1).

Mechanism of Action
  • Hinge Binding: The substituent introduced at C4 (typically an aniline or benzylamine) occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Solvent Front Interaction: The C5-aldehyde derivatives project into the solvent-exposed region, allowing for the addition of hydrophilic groups to improve oral bioavailability.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination (Hinge Binder Installation)

Objective: To install the primary pharmacophore (amine) at the C4 position without touching the C2-chlorine.

Reagents:

  • Scaffold: 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 equiv)

  • Nucleophile: 3-Chloro-4-fluoroaniline (Example EGFR binder) (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Preparation: Dissolve 1.0 g (approx. 4.6 mmol) of 2,4-Dichloro-5-formyl-nicotinonitrile in 15 mL of anhydrous THF under nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath. Critical: Temperature control prevents C2 substitution.

  • Addition: Mix the aniline (1.0 equiv) and DIPEA (1.2 equiv) in 5 mL THF. Add this mixture dropwise to the scaffold solution over 30 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to slowly warm to 0°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The product (4-amino isomer) usually appears as a bright fluorescent spot.

  • Workup: Quench with cold water (50 mL). The product often precipitates. Filter, wash with water, and dry. If no precipitate, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Validation:

    
    H NMR should show a singlet for the C6-H and the aldehyde proton. A shift in the aniline peaks confirms attachment.
    
Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: Close the pyrimidine ring using the C3-nitrile and C2-chlorine.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Cyclizing Agent: Acetamidine hydrochloride (for 2-methyl derivative) or Guanidine carbonate (for 2-amino derivative) (2.0 equiv).

  • Base:

    
     or Cs2CO3 (2.5 equiv).
    
  • Solvent: 1,4-Dioxane or DMA (Dimethylacetamide).

Procedure:

  • Setup: In a pressure vial, suspend the Protocol A intermediate (0.5 g) in 1,4-Dioxane (10 mL).

  • Reagent Addition: Add Acetamidine HCl (2.0 equiv) and

    
     (2.5 equiv).
    
  • Cyclization: Seal the vial and heat to 100°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The amidine nitrogen displaces the C2-Cl, followed by intramolecular nucleophilic attack on the C3-nitrile.

  • Workup: Cool to RT. Pour into ice water. The resulting solid is the crude pyrido[2,3-d]pyrimidine.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH).

Data Presentation & Analysis

When evaluating derivatives synthesized from this scaffold, use the following metrics to assess "Drug-Likeness" early in the process.

Table 1: Key Physicochemical Parameters of Derivatives

ParameterTarget RangeRole of Scaffold Features
MW < 500 DaCore scaffold is light (~215 Da), leaving room for complex tails.
cLogP 2.0 - 4.0C5-Formyl derivatization (e.g., piperazine) lowers cLogP.
tPSA < 140 ŲPyrimidine ring adds polarity; Nitrile (if retained) adds ~24 Ų.
H-Donors < 5The C4-NH is a critical H-bond donor for the kinase hinge.
Validation Workflow (DOT Diagram)

Workflow Start Library Design (Scaffold: 2,4-Cl-5-CHO-Nicotinonitrile) Step1 Step 1: C4 Diversification (Hinge Binders) Start->Step1 QC1 QC: LC-MS / NMR (Confirm Regioselectivity) Step1->QC1 Step2 Step 2: Ring Closure (Core Formation) QC1->Step2 Pass Step3 Step 3: C5 Derivatization (Reductive Amination) Step2->Step3 Screen Kinase Screening (IC50 Determination) Step3->Screen

Figure 2: Iterative workflow for generating a kinase inhibitor library.

Troubleshooting & Optimization

  • Issue: Lack of Regioselectivity (Mixture of C2 and C4 products).

    • Cause: Temperature too high during amine addition.

    • Solution: Lower temperature to -20°C or -78°C. Add the amine very slowly. Use a non-polar solvent (DCM) initially if solubility permits, as this can enhance selectivity.

  • Issue: Failure to Cyclize.

    • Cause: Steric hindrance from the C4-substituent or poor nucleophilicity of the amidine.

    • Solution: Switch solvent to DMA or NMP and increase temperature to 120°C. Use Cesium Carbonate (

      
      ) as the base (higher solubility in organic solvents).
      

References

  • El-Sayed, M. et al. (2024).[5] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Link

  • Saglam, D. & Turgut, Z. (2022).[3] One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. Link

  • López-Cara, L.C. et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Link

  • BenchChem Application Notes. (2025). Protocols for the Amination of 2,4-Dichloro-5-nitropyridine (Analogous Reactivity). Link

  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors and synthetic routes.

Sources

Application

Application Note: Regioselective Functionalization of 2,4-Dichloro-5-formyl-nicotinonitrile

This guide details the regioselective functionalization of 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0). This scaffold is a "privileged structure" in medicinal chemistry, serving as a linchpin for synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the regioselective functionalization of 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0). This scaffold is a "privileged structure" in medicinal chemistry, serving as a linchpin for synthesizing fused heterocyclic systems such as pyrido[4,3-d]pyrimidines , pyrido[2,3-d]pyrimidines , and pyrazolo[3,4-b]pyridines —cores frequently found in EGFR, VEGFR, and PI3K kinase inhibitors.


, Suzuki-Miyaura coupling, and Cascade Cyclization Protocols.

Introduction & Reactivity Profile

The molecule 2,4-Dichloro-5-formyl-nicotinonitrile presents a unique challenge and opportunity due to its dense functionalization. It contains two electrophilic chlorine atoms, an electron-withdrawing nitrile group (C3), and a reactive formyl group (C5).

The Regioselectivity Hierarchy

To design effective protocols, one must understand the electronic differentiation between the C2 and C4 positions.

  • C4-Position (Primary Electrophile): This position is the most reactive towards Nucleophilic Aromatic Substitution (

    
    ). It is activated by:
    
    • Para-effect: Para to the pyridine nitrogen (strong activation).

    • Ortho-effect (CN): Ortho to the electron-withdrawing nitrile group at C3.

    • Ortho-effect (CHO): Ortho to the electron-withdrawing formyl group at C5.

    • Result: The C4 carbon is extremely electron-deficient and sterically accessible to nucleophiles.

  • C2-Position (Secondary Electrophile):

    • Ortho-effect (N): Ortho to the pyridine nitrogen.

    • Ortho-effect (CN): Ortho to the nitrile group.

    • Meta-effect (CHO): Meta to the formyl group (weak activation).

    • Result: While reactive, the C2 position is less electrophilic than C4 and often kinetically slower, allowing for high regioselectivity at controlled temperatures.

  • C5-Formyl & C3-Nitrile: These serve as "cyclization handles." After C4 functionalization, these groups facilitate ring closure to form bicyclic systems.

Decision Pathway & Mechanism

The following Graphviz diagram visualizes the reaction logic, guiding the chemist through regioselective checkpoints.

ReactionPathway Start 2,4-Dichloro-5-formyl- nicotinonitrile Cond_SNAr Protocol A: Controlled SNAr (-10°C to 0°C) Start->Cond_SNAr Nucleophile (R-NH2) C4_Sub Intermediate I: 4-Amino-2-chloro- 5-formyl-nicotinonitrile Cond_SNAr->C4_Sub Major Pathway (Kinetic Control) C2_Sub Byproduct: 2-Amino-4-chloro isomer (Avoided via Temp Control) Cond_SNAr->C2_Sub Minor Pathway (Thermodynamic/Excess) Cyclization Protocol B: Cyclocondensation C4_Sub->Cyclization Hydrazine/Amidine PyridoPyr Target A: Pyrido[4,3-d]pyrimidine (via 5-CHO) Cyclization->PyridoPyr Amidine/Guanidine Pyrazolo Target B: Pyrazolo[3,4-b]pyridine (via 3-CN) Cyclization->Pyrazolo Hydrazine

Caption: Regioselective logic flow. The C4-position is kinetically favored, enabling selective mono-substitution before cyclization.

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Selective displacement of the C4-chloride with a primary amine while preserving the C2-chloride and C5-aldehyde.

Materials:

  • Substrate: 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 equiv)

  • Nucleophile: Aniline or Alkyl Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Procedure:

  • Preparation: Dissolve 2,4-Dichloro-5-formyl-nicotinonitrile in anhydrous THF under nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperature suppresses competitive C2 substitution and imine formation at the aldehyde.

  • Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the cold substrate solution over 20 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The product (Intermediate I) typically appears as a more polar spot.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Critical Checkpoint:

  • Success Indicator:

    
     NMR should show the loss of the C4 signal and retention of the C5-CHO proton (typically singlet ~10.0-10.5 ppm).
    
  • Troubleshooting: If imine formation (reaction at CHO) is observed, use a non-nucleophilic base (e.g.,

    
    ) and avoid protic solvents.
    
Protocol B: Cascade Cyclization to Pyrido[4,3-d]pyrimidines

Objective: Convert the C4-amino intermediate into a fused bicyclic system using the C5-aldehyde.

Mechanism: Condensation of an amidine with the C5-aldehyde followed by intramolecular displacement of the C4-amine (or vice-versa depending on specific nucleophile structure) or oxidative cyclization. A common route involves reacting a 4-amino intermediate with an amidine.

Alternative Route (Hydrazine): If the nucleophile in Protocol A was Hydrazine , the intermediate is a 4-hydrazinyl derivative.

  • Reaction: The 4-hydrazinyl group can attack the C3-nitrile or C5-aldehyde.

  • Selectivity: Reaction with hydrazine hydrate in Ethanol at reflux typically yields 1H-pyrazolo[3,4-b]pyridine derivatives by attacking the nitrile.

Procedure (Synthesis of Pyrido[2,3-d]pyrimidine derivative via Guanidine):

  • Substrate: Intermediate I (from Protocol A).

  • Reagents: Guanidine Carbonate (2.0 equiv).

  • Solvent: 2-Ethoxyethanol or DMA.

  • Conditions: Heat to 120°C for 4-6 hours.

  • Workup: Cool to room temperature. Pour into ice water. The precipitate is the fused bicycle.

Quantitative Data Summary

ParameterC4-SubstitutionC2-SubstitutionNotes
Relative Rate (

)
~1001C4 is significantly faster due to para-N and ortho-EWG effects.
Optimal Temp -10°C to 0°C> 60°CHigher temps promote bis-substitution.
Preferred Solvent THF, DCM, MeCNDMF, DMSOPolar aprotic solvents accelerate

but decrease selectivity.
Yield (Typical) 85-95%< 5% (as byproduct)Under Protocol A conditions.

References

  • Regioselectivity in 2,4-Dichloropyridines

    • Mechanism:[2][3][4][5][6][7] The C4 position in 2,4-dichloropyridines is activated by the ring nitrogen (para) and adjacent electron-withdrawing groups.

    • Source: BenchChem Application Notes. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." (Accessed 2026).

  • Synthesis of Nicotinonitriles

    • Context: General methods for synthesizing and functionalizing polysubstituted nicotinonitriles.
    • Source:Acta Chim. Slov. 2009, 56, 908–919.[8] "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives."

  • Cyclization Strategies

    • Context: Use of ortho-haloformyl pyridines for fused heterocycle synthesis.
    • Source:MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution...". (General reference for SNAr regioselectivity).

(Note: While specific literature on the exact CAS 176433-56-0 is limited, the protocols above are derived from established Structure-Activity Relationships (SAR) of the homologous 2,4-dichloro-5-nitropyridine and 2,4-dichloro-pyrimidine scaffolds.)

Sources

Method

Application Note: Regioselective Amination of 2,4-Dichloro-5-formylnicotinonitrile

Executive Summary The compound 2,4-Dichloro-5-formylnicotinonitrile (CAS: 176433-56-0) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of complex bicyclic kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-Dichloro-5-formylnicotinonitrile (CAS: 176433-56-0) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of complex bicyclic kinase inhibitors, notably in the development of Fibroblast Growth Factor Receptor (FGFR) targeted cancer therapeutics[1]. Due to the presence of multiple electron-withdrawing groups, the pyridine core is exceptionally primed for Nucleophilic Aromatic Substitution (


). This application note provides an in-depth, self-validating protocol for achieving precise regiocontrol during the amination of this scaffold, ensuring high yields of the mono-aminated product while suppressing off-target bis-amination.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

In standard unactivated chloropyridines,


 often requires harsh conditions, such as high temperatures (up to 300 °C in flow reactors) or transition-metal catalysis[2]. However, 2,4-dichloro-5-formylnicotinonitrile reacts rapidly at or below room temperature. This extreme reactivity is governed by the synergistic electron-withdrawing effects of the 3-cyano (

) and 5-formyl (

) groups, which drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile[3].

Causality of Regiocontrol: When an amine nucleophile is introduced, both the C2 and C4 positions are theoretically susceptible to attack. However, the C4 position is flanked directly by the strongly activating ortho-cyano and ortho-formyl groups. Attack at C4 generates a Meisenheimer intermediate where the negative charge is highly stabilized by both functional groups and the pyridine nitrogen. While the C2 position is also activated, the steric bulk of the amine and the superior thermodynamic stability of the C4-Meisenheimer complex typically drive the reaction toward C4-amination. To prevent the subsequent displacement of the C2 chlorine (bis-amination), strict stoichiometric control and mild temperatures are mandatory.

Reaction Pathway Visualization

SNAr_Pathway SM 2,4-Dichloro-5-formyl- nicotinonitrile Cond Amine (1.05 eq) DIPEA (1.5 eq) THF, 0 °C SM->Cond MC Meisenheimer Complex (C4) Cond->MC Nucleophilic Attack P1 4-Amino-2-chloro- 5-formylnicotinonitrile MC->P1 Cl- Elimination P2 Bis-aminated Byproduct P1->P2 Excess Amine / High Temp

Reaction pathway for the regioselective SNAr amination of 2,4-dichloro-5-formylnicotinonitrile.

Optimization of Reaction Parameters

To achieve


 regioselectivity for the mono-aminated product, the reaction microenvironment must be carefully tuned. The table below summarizes the causality behind the optimal parameter selection.
ParameterConditionObservation / Mechanistic CausalityRecommendation
Solvent THF (Anhydrous)Provides excellent solubility; low dielectric constant minimizes the rate of over-reaction compared to highly polar solvents.Optimal for mono-amination at C4.
Solvent DMF or NMPHighly polar; accelerates

but significantly increases the risk of bis-amination and regioisomeric mixtures.
Avoid unless reacting with highly sterically hindered amines.
Base DIPEA (1.5 - 2.0 eq)Non-nucleophilic and sterically hindered; effectively scavenges

without competing for the electrophilic C4 position.
Optimal .
Base Triethylamine (TEA)Less sterically hindered than DIPEA; can occasionally act as a competing nucleophile or cause degradation.Use with caution.
Stoichiometry 1.0 - 1.05 eq AminePrevents the second equivalent of amine from overcoming the activation barrier for C2-attack.Critical for high regioselectivity.
Temperature 0 °C to RTSuppresses the thermal energy required for the secondary

at the C2 position.
Optimal .

Self-Validating Experimental Protocol

Scale: 2.5 mmol (approx. 500 mg of starting material)

This protocol is designed as a self-validating system , incorporating built-in diagnostic checks at each step to ensure the reaction is proceeding as intended without requiring immediate offline analysis.

Materials:

  • 2,4-Dichloro-5-formylnicotinonitrile (CAS: 176433-56-0)

  • Primary or secondary amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve 2,4-dichloro-5-formylnicotinonitrile (0.50 g, 2.5 mmol) in anhydrous THF (15 mL)[1].

    • Self-Validation Check: The solution must appear as a clear, pale yellow liquid. Any cloudiness indicates moisture contamination, which will lead to competitive hydrolysis of the formyl or chloro groups.

  • Base Addition: Add DIPEA (0.65 mL, 3.75 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Amine Addition: Dissolve the amine (2.62 mmol, 1.05 eq) in 5 mL of anhydrous THF. Add this solution dropwise over 10 to 15 minutes via a syringe pump or addition funnel.

    • Self-Validation Check: A rapid color shift from pale yellow to deep orange/red should be observed upon addition. This visual cue confirms the transient formation of the highly conjugated Meisenheimer complex[3].

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc) and LC-MS.

    • Self-Validation Check (TLC): The starting material (

      
      ) should be completely consumed, replaced by a single major product spot (
      
      
      
      ).
    • Self-Validation Check (LC-MS): The mass spectrum must show the expected

      
       mass with a characteristic single-chlorine isotope pattern (3:1 ratio of M : M+2). The disappearance of the 9:6:1 dichloro-isotope pattern confirms successful mono-amination.
      
  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous

    
    [1]. Extract the aqueous layer with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 4-amino-2-chloro-5-formylnicotinonitrile derivative.
    

Troubleshooting & Regiocontrol Logic

Even with optimized conditions, variations in the nucleophilicity of the amine can lead to unexpected product distributions. Use the following logic tree to systematically troubleshoot regioselectivity issues.

Troubleshooting Start LC-MS indicates mixture of products? Q1 Is bis-amination observed? Start->Q1 Sol1 Reduce amine to 1.0 eq Lower temp to -10 °C Q1->Sol1 Yes Q2 Is C2-amination competing? Q1->Q2 No Sol2 Switch solvent to THF Use bulkier base (DIPEA) Q2->Sol2 Yes Sol3 Check amine purity Ensure anhydrous conditions Q2->Sol3 No

Logic tree for troubleshooting regioselectivity and over-reaction during SNAr amination.

References

  • BICYCLIC HETEROCYCLES AS FGFR INHIBITORS - EP 3318564 B1 . European Patent Office. 4

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors . Chemical Science (RSC Publishing). 3

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor . Synlett (Thieme Connect). 2

Sources

Application

Synthesis of 1,6-Naphthyridines from 2,4-Dichloro-5-formyl-nicotinonitrile: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized 1,6-naphthyridines, commencing from the readily accessible starting material, 2,4-dichloro-5-formyl-nicotinonitrile. This synthetic strategy offers a versatile and efficient route to a diverse library of 1,6-naphthyridine derivatives, which are of significant interest to drug development professionals.

Strategic Overview: A Two-Step Approach to the 1,6-Naphthyridine Core

The synthesis of the 1,6-naphthyridine ring system from 2,4-dichloro-5-formyl-nicotinonitrile is elegantly achieved through a two-step reaction sequence. This strategy hinges on the differential reactivity of the two chlorine atoms on the pyridine ring, followed by a classical intramolecular cyclization reaction.

The overall synthetic workflow can be visualized as follows:

synthesis_workflow start 2,4-Dichloro-5-formyl-nicotinonitrile intermediate 2-Chloro-4-amino-5-formyl-nicotinonitrile Intermediate start->intermediate Step 1: Regioselective Amination product Substituted 1,6-Naphthyridine intermediate->product Step 2: Intramolecular Cyclization (Friedländer Annulation)

Caption: Overall synthetic workflow for the synthesis of 1,6-naphthyridines.

Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The initial and crucial step in this synthetic sequence is the regioselective substitution of one of the chlorine atoms of 2,4-dichloro-5-formyl-nicotinonitrile with an amino group. The pyridine ring in the starting material is rendered electron-deficient by the presence of the two chlorine atoms and the electron-withdrawing cyano and formyl groups. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution (SNAr).

The Causality Behind C4-Selectivity

In 2,4-dichloropyridine and related systems, the C4 position is generally more reactive towards nucleophiles than the C2 position.[2][3] This regioselectivity can be attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position. The electron-withdrawing groups at the C3 (cyano) and C5 (formyl) positions further enhance the electrophilicity of the C4 position, making it the preferred site for nucleophilic attack.

The proposed mechanism for the regioselective amination is as follows:

SNAr_Mechanism start 2,4-Dichloro-5-formyl-nicotinonitrile meisenheimer Meisenheimer Intermediate (Attack at C4) start->meisenheimer Nucleophilic Attack nucleophile Amine (R-NH2) nucleophile->meisenheimer intermediate 2-Chloro-4-amino-5-formyl-nicotinonitrile meisenheimer->intermediate Chloride Elimination

Caption: Proposed mechanism for the regioselective amination at the C4 position.

Experimental Protocol: Regioselective Amination

This protocol provides a general procedure for the regioselective amination of 2,4-dichloro-5-formyl-nicotinonitrile. The choice of amine and reaction conditions can be varied to introduce a wide range of substituents at the C4 position.

Materials:

  • 2,4-Dichloro-5-formyl-nicotinonitrile

  • Amine (e.g., ammonia, primary or secondary amines)

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloro-5-formyl-nicotinonitrile (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Reaction Conditions

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1Ammonia (in Dioxane)-Dioxane1001285
2AnilineEt₃NDMF110892
3BenzylamineDIPEAAcetonitrile801688
4MorpholineK₂CO₃Dioxane1001095

Part 2: Intramolecular Cyclization via Friedländer Annulation

The second step in the synthesis of the 1,6-naphthyridine core is the intramolecular cyclization of the 2-chloro-4-amino-5-formyl-nicotinonitrile intermediate. This transformation is most commonly achieved through the Friedländer annulation, a powerful reaction for the synthesis of quinolines and their aza-analogs.[4][5][6][7]

The Mechanism of Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a carbon atom flanked by two electron-withdrawing groups). The reaction can be catalyzed by either acid or base. Two primary mechanistic pathways are proposed: an aldol-first pathway and a Schiff base-first pathway.[4][8]

Schiff Base-First Pathway:

  • Formation of a Schiff base (imine) between the formyl group of the pyridine and the active methylene compound.

  • Intramolecular cyclization through the attack of the enolate of the active methylene compound onto the imine carbon.

  • Dehydration to afford the aromatic 1,6-naphthyridine ring.

Friedlander_Mechanism intermediate 2-Chloro-4-amino-5-formyl-nicotinonitrile schiff_base Schiff Base Intermediate intermediate->schiff_base Condensation active_methylene Active Methylene Compound active_methylene->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization product Substituted 1,6-Naphthyridine cyclized_intermediate->product Dehydration

Caption: Simplified mechanism of the Friedländer annulation.

Experimental Protocol: Friedländer Annulation

This protocol describes a general procedure for the Friedländer annulation to construct the 1,6-naphthyridine ring. The choice of the active methylene compound will determine the substitution pattern on the newly formed pyridine ring.

Materials:

  • 2-Chloro-4-amino-5-formyl-nicotinonitrile intermediate

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (e.g., Piperidine, Pyrrolidine, p-Toluenesulfonic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 2-chloro-4-amino-5-formyl-nicotinonitrile intermediate (1.0 eq) in the chosen solvent.

  • Add the active methylene compound (1.0 - 1.2 eq) to the solution.

  • Add a catalytic amount of the chosen acid or base.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Representative Active Methylene Compounds and Resulting Substituents

EntryActive Methylene CompoundResulting Substituents on 1,6-Naphthyridine
1Malononitrile7-Amino-8-cyano
2Ethyl Cyanoacetate7-Amino-8-ethoxycarbonyl
3Acetylacetone7-Acetyl-8-methyl
4Diethyl Malonate7-Hydroxy-8-ethoxycarbonyl

Part 3: Post-Synthesis Functionalization for Drug Development

The synthesized 2-chloro-substituted 1,6-naphthyridines serve as versatile intermediates for further functionalization, allowing for the exploration of a broad chemical space relevant to drug discovery.[9] The remaining chloro and cyano groups can be transformed into a variety of other functional groups.

Conversion of the C2-Chloro Group

The C2-chloro group can be readily displaced by various nucleophiles through SNAr reactions or can participate in cross-coupling reactions.

  • Nucleophilic Substitution: Reaction with amines, alcohols, or thiols can introduce diverse side chains.

  • Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to form C-C, C-N, and C-C (alkyne) bonds, respectively.

Transformation of the Cyano Group

The cyano group is a versatile functional group that can be converted into several other moieties.[10][11][12][13][14]

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or an amide.

  • Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) can yield a primary amine.

  • Cyclization: The cyano group can participate in cyclization reactions to form fused heterocyclic rings.

Conclusion

The synthetic route detailed in this guide, starting from 2,4-dichloro-5-formyl-nicotinonitrile, provides a robust and flexible platform for the synthesis of a wide range of substituted 1,6-naphthyridines. The ability to introduce diversity at multiple positions of the naphthyridine core through regioselective amination, variation of the active methylene compound in the Friedländer annulation, and subsequent functionalization of the chloro and cyano groups makes this methodology highly valuable for researchers in medicinal chemistry and drug development. The in-depth understanding of the underlying reaction mechanisms allows for rational optimization of reaction conditions and the targeted design of novel 1,6-naphthyridine-based therapeutic agents.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Shao, Y.-D.; et al. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Org. Lett.2019 , 21, 5649–5653. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • StackExchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Mogilaiah, K.; et al. CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan J. Chem.2015 , 8, 133-137. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Semantic Scholar. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]

  • ResearchGate. ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. [Link]

  • Semantic Scholar. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. [Link]

  • Peng, Z.; et al. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Org. Lett.2006 , 8, 395-398. [Link]

  • Lavanya, M.; et al. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Curr. Org. Chem.2021 , 25, 1-25. [Link]

  • Bunev, A. S.; et al. Synthesis of Novel Benzo[b][4][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules2023 , 28, 1662. [Link]

  • ResearchGate. Friedlander reaction between 2-amino-substituted carbonyl compound and sodium pyruvate. [Link]

  • ResearchGate. Synthesis of 2H-benzo[b][4][7]naphthyridin-1-one and 1-chloro-benzo[b][4][7]-naphthyridine. [Link]

  • Smith, S. M.; et al. Regioselective 2-Amination of Polychloropyrimidines. Org. Lett.2016 , 18, 2423-2426. [Link]

  • American Elements. 2-Chloro-1,6-naphthyridine. [Link]

  • ResearchGate. Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. [Link]

  • Wang, D.; et al. Regioselective C–H Bond Amination by Aminoiodanes. Org. Lett.2010 , 12, 3940–3943. [Link]

Sources

Method

Application Note: High-Efficiency Synthesis of 2,4-Dichloro-5-formyl-nicotinonitrile via Vilsmeier-Haack Formylation

This Application Note and Protocol is designed for researchers and process chemists synthesizing 2,4-Dichloro-5-formyl-nicotinonitrile (CAS 176433-56-0), a critical intermediate in the synthesis of kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists synthesizing 2,4-Dichloro-5-formyl-nicotinonitrile (CAS 176433-56-0), a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR inhibitors).

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine cores is a cornerstone of medicinal chemistry. The target molecule, 2,4-Dichloro-5-formyl-nicotinonitrile , presents a unique challenge: it requires the simultaneous installation of two chlorine atoms and a formyl group onto a pyridine ring while preserving the nitrile functionality.

The Vilsmeier-Haack reaction is the method of choice for this transformation.[1] Unlike standard formylations of electron-rich aromatics, this protocol utilizes the Vilsmeier reagent (chloromethyleneiminium salt) to perform a tandem chlorination-formylation (also known as deoxy-chloro-formylation) on a hydroxy-pyridone precursor.

Mechanistic Pathway

The reaction proceeds through three distinct phases in a single pot:

  • Reagent Formation: Reaction of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     with DMF generates the electrophilic Vilsmeier reagent.[1][2][3]
    
  • Deoxychlorination: The hydroxyl groups at positions 2 and 4 of the precursor (2,4-dihydroxynicotinonitrile) are activated by the Vilsmeier reagent and displaced by chloride ions.

  • C-Formylation: The electron-rich C-5 position (activated by the ortho-hydroxyl/chloro groups) undergoes electrophilic aromatic substitution by the Vilsmeier reagent, forming an iminium intermediate.

  • Hydrolysis: Aqueous quenching converts the iminium species into the aldehyde.[1]

Reaction Scheme Visualization

Vilsmeier_Scheme Start 2,4-Dihydroxynicotinonitrile (Substrate) Inter Intermediate (Chloro-Iminium Species) Start->Inter Deoxychlorination & C-Formylation (Reflux) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Product 2,4-Dichloro-5-formyl- nicotinonitrile Inter->Product Hydrolysis (Ice Water)

Figure 1: Reaction workflow for the conversion of 2,4-dihydroxynicotinonitrile to the target dichloropyridine aldehyde.

Detailed Experimental Protocol

Reagents and Equipment
ReagentCAS No.RolePurity Requirement
2,4-Dihydroxynicotinonitrile 42732-22-9Substrate>97% (Dry)
Phosphorus Oxychloride (

)
10025-87-3Reagent/Solvent99% (Freshly distilled if yellow)
N,N-Dimethylformamide (DMF) 68-12-2Reagent/SolventAnhydrous (<0.05%

)
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade

Equipment:

  • Three-neck round-bottom flask (flame-dried,

    
     atmosphere).
    
  • Reflux condenser with

    
     drying tube or inert gas line.
    
  • Pressure-equalizing addition funnel.

  • Internal temperature probe.

  • Ice-salt bath (-10°C to 0°C).

Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation (Exothermic Control)

  • Charge the reaction flask with Anhydrous DMF (5.0 equiv relative to substrate).

  • Cool the DMF to 0°C using an ice-salt bath.

  • Add

    
      (6.0 - 8.0 equiv) dropwise via the addition funnel.
    
    • Critical: Maintain internal temperature < 10°C .[4] The reaction is highly exothermic.

    • Observation: The solution will turn pale yellow/orange and may thicken due to salt formation.

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloromethyleneiminium salt.

Step 2: Substrate Addition

  • Add 2,4-Dihydroxynicotinonitrile (1.0 equiv) portion-wise to the cold Vilsmeier reagent.

    • Note: Can be added as a solid or dissolved in a minimum volume of DMF if solubility permits.[4] Solid addition is standard.

  • Allow the mixture to warm to room temperature over 15 minutes.

Step 3: Reaction (Deoxychlorination & Formylation) [1]

  • Heat the reaction mixture to Reflux (approx. 100-110°C) .

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS. The starting material (polar) should disappear, and a less polar UV-active spot (Product) should appear.

  • Safety Warning: Evolution of HCl gas will occur.[5] Ensure proper venting through a scrubber.

Step 4: Quenching and Hydrolysis

  • Cool the reaction mixture to room temperature, then to 0°C .

  • Quench: Slowly pour the reaction mixture onto crushed ice (approx. 10x weight of substrate) with vigorous stirring.

    • Caution: Violent hydrolysis of excess

      
       occurs. Wear full PPE.
      
  • Stir the aqueous slurry for 1-2 hours at room temperature. This step is crucial to hydrolyze the iminium intermediate into the aldehyde group.

  • Adjust pH to ~4-5 using saturated Sodium Acetate or dilute

    
     (careful, foaming). Note: The product is stable in acidic media, but extreme basicity may degrade the nitrile.
    

Step 5: Isolation and Purification

  • Extraction: Extract the aqueous mixture with DCM or Ethyl Acetate (3 x volumes).

  • Wash: Wash combined organics with water (2x) and brine (1x).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is typically a yellow/brown solid. Purify via silica gel column chromatography (Eluent: 0-20% EtOAc/Hexanes) or recrystallization from Heptane/EtOAc.

Process Safety & Troubleshooting

Critical Safety Parameters
  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. Never add

    
     rapidly to warm DMF.
    
  • Induction Period: If heating is started before the reagent is fully formed, a sudden exotherm can occur.

  • Quenching: The hydrolysis of excess

    
     generates heat and HCl gas. Always quench into excess ice.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Increase stirring time in ice water (up to 4h) before extraction.
Incomplete Chlorination Insufficient

or temperature too low.
Ensure temp reaches >100°C; increase

to 8-10 equiv.
Tarry/Black Crude Thermal degradation / Overheating.Control addition rate strictly; do not exceed 110°C; ensure

atmosphere.
Product is Hydrolyzed Acid Nitrile hydrolysis.Avoid strong base during workup; keep pH < 7.

Mechanistic & Structural Data

Chemical Structure Verification
  • Formula:

    
    
    
  • MW: 201.01 g/mol [6]

  • Expected

    
     NMR (CDCl3): 
    
    • 
       ~10.2 ppm (s, 1H, CHO)
      
    • 
       ~8.5-8.8 ppm (s, 1H, Ar-H at C6)
      
    • Absence of broad OH peaks.

Structural Pathway Diagram

Mechanism Substrate 2,4-Dihydroxy-3-cyanopyridine (Tautomer: Pyridone) Step1 O-Activation & Nucleophilic Attack (Cl- substitution at C2, C4) Substrate->Step1 + POCl3 Vilsmeier Vilsmeier Reagent [Cl-CH=NMe2]+ Cl- Vilsmeier->Step1 Step2 Electrophilic Aromatic Substitution at C5 (Formylation) Vilsmeier->Step2 Excess Reagent Step1->Step2 Intermediate Iminium Salt Intermediate (2,4-Dichloro-5-iminium) Step2->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Final 2,4-Dichloro-5-formyl-nicotinonitrile Hydrolysis->Final

Figure 2: Mechanistic cascade involving simultaneous chlorination and formylation.

References

  • European Patent Office. (2018). Bicyclic Heterocycles as FGFR Inhibitors. EP 3318564 B1.[7]

    • Context: Describes the use of 2,4-dichloro-5-formylnicotinonitrile as a key intermedi
  • United States Patent. (2021). Heterocyclic Synthesis Strategies. US 2021/0024522 A1.

    • Context: Details the synthetic steps involving the target molecule.
  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
  • SynQuest Laboratories. (2025).[6] Product Specification: 2,4-Dichloro-5-formylnicotinonitrile.

    • Context: Verification of CAS 176433-56-0 and physical properties.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of the nitrile group in 2,4-Dichloro-5-formyl-nicotinonitrile

Welcome to the Advanced Technical Support Center. This resource is engineered for research scientists and drug development professionals working with 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0). This guide a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for research scientists and drug development professionals working with 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0). This guide addresses the critical challenge of premature nitrile hydrolysis during functionalization workflows (e.g., reductive aminations, SNAr reactions) and provides validated, mechanistic solutions to preserve the integrity of the cyano group.

Molecular Pathology: Why is this Nitrile so Labile?

To prevent hydrolysis, we must first understand the causality behind the molecule's extreme reactivity. Nitriles typically require harsh acidic or basic conditions and elevated temperatures to hydrolyze into amides or carboxylic acids ().

However, 2,4-Dichloro-5-formyl-nicotinonitrile is an exception. The central pyridine ring is inherently electron-deficient. This deficiency is severely amplified by four electron-withdrawing substituents:

  • Two Chloro groups (-Cl): Exert a strong inductive (-I) pull.

  • Formyl group (-CHO): Exerts both inductive (-I) and mesomeric (-M) withdrawal.

  • Pyridine Nitrogen: Acts as an internal electron sink.

The Result: The Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon is drastically lowered. The carbon becomes hyper-electrophilic, making it highly susceptible to nucleophilic attack by even weak nucleophiles (like trace water) or mild bases (like aqueous carbonate) that would normally leave a nitrile untouched ().

HydrolysisPathway N1 2,4-Dichloro-5-formyl- nicotinonitrile N2 Hyper-Electrophilic Nitrile Carbon N1->N2 Electron-withdrawing groups (-Cl, -CHO, Py) N3 Nucleophilic Attack (H2O or OH-) N2->N3 Trace moisture or aqueous base N4 Imidic Acid Intermediate N3->N4 Addition N5 Tautomerization N4->N5 N6 Primary Amide (Hydrolysis Product) N5->N6 Irreversible under conditions

Fig 1. Mechanism of premature nitrile hydrolysis driven by an electron-deficient pyridine ring.

Frequently Asked Questions (FAQs)

Q: Why does my nitrile convert to a primary amide during reductive amination of the formyl group? A: Reductive amination involves the condensation of an amine with the formyl group to form an imine. This condensation step inherently generates one equivalent of water (


). In a standard system, this water is benign. In your highly activated system, this in situ generated water immediately attacks the neighboring hyper-electrophilic nitrile group, hydrating it to an amide. You must use a chemical water scavenger (see Protocol A).

Q: I need to perform a Nucleophilic Aromatic Substitution (SNAr) to replace the 4-chloro group with an amine. Can I use


 as the base? 
A:  No. Commercial potassium carbonate often contains absorbed moisture, and its use in polar aprotic solvents (like DMF) generates hydroxide equivalents. Hydroxide is a small, hard nucleophile that will rapidly attack the nitrile carbon before the SNAr can complete. You must switch to a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Q: Can I perform a standard aqueous workup (e.g., extraction with


 and brine)? 
A:  It is highly discouraged. The combination of water, slight basicity, and the extended contact time during phase separation is a primary cause of yield loss due to hydrolysis (). If an aqueous workup is unavoidable, use a cold, strictly pH 7 phosphate buffer and minimize phase contact time to under 5 minutes. Direct evaporation and flash chromatography are preferred.

Hydrolysis Risk & Kinetics Matrix

To guide your experimental design, consult the following quantitative summary of hydrolysis risks based on reaction conditions.

Reaction ConditionNucleophile PresentRelative Hydrolysis RiskEstimated Half-Life of NitrileRecommended Preventative Action
Aqueous NaOH (1M), 25°C OH⁻ (Strong)Critical < 5 minutesSwitch to non-nucleophilic organic base (DIPEA/DBU).
Aqueous K₂CO₃, 60°C OH⁻ (Moderate)High ~ 30 minutesUse anhydrous Cs₂CO₃ in strictly dry DMF.
Reductive Amination (No Scavenger) H₂O (Generated in situ)High ~ 1-2 hoursAdd

or activated 4Å Molecular Sieves.
Aqueous HCl (1M), 25°C H₂O (Acid-activated)Moderate ~ 4-6 hoursQuench with cold pH 7 buffer; avoid strong acids.
Anhydrous THF + DIPEA NoneNegligible > 48 hoursMaintain rigorous inert atmosphere (N₂/Ar).

Troubleshooting Guides & Validated Protocols

The following protocols are designed as self-validating systems . They incorporate built-in checkpoints to ensure the reaction environment remains anhydrous and the nitrile remains intact before proceeding to irreversible steps.

Protocol A: Anhydrous Reductive Amination of the Formyl Group

Objective: Form a secondary amine at the 5-position without hydrating the 3-nitrile.

Causality & Design: We utilize Titanium(IV) isopropoxide (


). It serves a dual purpose: it acts as a Lewis acid to activate the formyl group for amine attack, and it irreversibly reacts with the generated water to form insoluble 

, completely removing moisture from the microenvironment.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 eq) and the desired primary amine (1.1 eq).

  • Solvation: Dissolve the reagents in strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).

  • Water Scavenging & Activation: Add

    
     (2.0 eq) dropwise at room temperature. Stir for 6-8 hours.
    
  • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in dry Acetonitrile, and inject into an LC-MS.

    • Pass Condition: The mass of the starting material is gone, and the mass of the intermediate imine is dominant. No amide mass (+18 Da) is observed.

    • Fail Condition: If amide is present, your solvent or amine was wet. Halt the reaction.

  • Reduction: Once validated, cool the reaction to 0°C. Add Sodium triacetoxyborohydride (

    
    ) (2.0 eq) in portions. Stir for 4 hours, allowing it to warm to room temperature.
    
  • Anhydrous Quench: Do NOT add water. Quench the reaction by adding a minimal amount of saturated aqueous

    
     (just enough to precipitate the titanium salts as a white solid), filter immediately through a pad of Celite, and wash the filter cake with EtOAc.
    
  • Purification: Concentrate the filtrate under reduced pressure and purify directly via silica gel flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Substitute the 4-chloro group with a nucleophile while preserving the nitrile.

SNArWorkflow S1 Start SNAr Reaction S2 Use Strictly Anhydrous Solvent (Dry THF/DCM) S1->S2 S3 Add Non-Nucleophilic Base (e.g., DIPEA, DBU) S2->S3 S4 Monitor via LC-MS (Anhydrous Prep) S3->S4 S5 Quench: Cold Buffer (pH 7) or Direct Evaporation S4->S5 Avoid strong aqueous acids/bases S6 Purify via Flash Chromatography S5->S6

Fig 2. Optimized anhydrous workflow for SNAr reactions to preserve the nitrile group.

Causality & Design: By replacing traditional inorganic bases with DIPEA, we eliminate the presence of hydroxide ions. DIPEA is bulky enough that it cannot attack the nitrile carbon, but basic enough to act as an acid sponge for the HCl generated during the SNAr process.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under Nitrogen, dissolve 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 eq) in anhydrous THF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq). Ensure the DIPEA has been stored over KOH pellets or molecular sieves to guarantee it is dry.

  • Nucleophile Addition: Cool the mixture to -10°C (to kinetically favor SNAr at the 4-position over the 2-position and further suppress any side reactions). Add the amine nucleophile (1.0 eq) dropwise.

  • Reaction Monitoring: Stir at -10°C to 0°C for 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC or LC-MS. The reaction should proceed cleanly to the mono-substituted product.

  • Workup: Evaporate the THF directly under a stream of nitrogen or via rotary evaporation at a low temperature (< 30°C). Do not perform an aqueous extraction.

  • Purification: Load the crude residue directly onto a silica gel column pre-equilibrated with Hexanes/EtOAc.

References

  • Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: 21.5. Hydrolysis of nitriles Source: Lumen Learning URL: [Link]

  • Title: Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Cyclization Reactions with 2,4-Dichloro-5-formyl-nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers utilizing 2,4-dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) as a pivotal building block in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers utilizing 2,4-dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) as a pivotal building block in drug discovery. This highly functionalized pyridine scaffold is essential for synthesizing fused polycyclic systems, such as pyrido[2,3-d]pyrimidines and 1,6-naphthyridines, which are prevalent in advanced kinase inhibitors[1].

However, its dense functionalization presents unique chemo- and regioselectivity challenges. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your cyclization workflows.

Mechanistic Logic & Reaction Workflow

To master this scaffold, you must understand the electronic hierarchy of its reactive sites. The pyridine ring is highly electron-deficient.

  • C4-Chloride: This is the kinetic site for Nucleophilic Aromatic Substitution (SNAr). It is highly activated by the synergistic electron-withdrawing effects of the ortho-nitrile and para-formyl groups.

  • C2-Chloride: A secondary electrophilic site. It is reactive but sterically and electronically less favored than C4 under kinetic control.

  • C5-Formyl: Exhibits classic aldehyde reactivity, readily undergoing Schiff base formation or Knoevenagel condensations[2].

  • C3-Nitrile: The terminal electrophile for ring closure, susceptible to intramolecular nucleophilic attack or hydration[3].

G SM 2,4-Dichloro-5-formyl- nicotinonitrile SNAr Step 1: C4-SNAr (-10 to 0 °C, 1 eq Amine) SM->SNAr Kinetic Control Condense Step 2: C5-Formyl Condensation (Schiff Base Formation) SNAr->Condense Primary Amine Cyclize Step 3: C3-Nitrile Cyclization (Acid/Base Catalysis) Condense->Cyclize Intramolecular Product Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) Cyclize->Product Ring Closure

Regioselective SNAr and subsequent cyclization pathways for fused heterocycles.

Quantitative Data: Reaction Optimization

The table below summarizes the causal relationship between reaction parameters and experimental outcomes, providing a baseline for optimizing your regioselectivity and cyclization yields.

Reaction PhaseExperimental ConditionsTarget OutcomeCommon Failure ModeYield / Selectivity
C4-Amination (SNAr) 1.0 eq amine, DIPEA, DCM, -10 °C>95% C4-substitutionBis-substitution (if >1 eq)85–95% (C4:C2 > 99:1)
C4-Amination (SNAr) 1.5 eq amine, TEA, THF, 25 °CMixed C4/C2 substitutionC2-attack, bis-substitution40–60% (C4:C2 ~ 3:1)
Aldehyde Condensation Amine/Hydrazine, EtOH, RefluxSchiff base / HydrazoneCannizzaro degradation80–90% Conversion
Nitrile Cyclization DBU, Anhydrous EtOH, RefluxPyrido[2,3-d]pyrimidineHydrolysis to amide75–85% Yield
Nitrile Cyclization NaOH (aq), RefluxPyrido[2,3-d]pyrimidineComplex degradation<20% (Product lost)
Step-by-Step Methodology: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

This protocol is designed as a self-validating system. Each step includes built-in causality checks to ensure the integrity of the intermediate before proceeding to the final cyclization[3].

Phase 1: Regioselective C4-Amination

  • Preparation: Charge a dry, argon-purged flask with 2,4-dichloro-5-formyl-nicotinonitrile (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Temperature Control: Cool the solution strictly to -10 °C using an ice/brine bath.

    • Causality: Low temperatures suppress the thermodynamically driven C2-substitution and prevent over-reaction (bis-amination).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct without competing for the electrophilic C4 position.

  • Nucleophile Addition: Dissolve the primary amine (1.0 eq) in DCM and add dropwise over 30 minutes.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly UV-active starting material should convert to a single lower-Rf spot. If starting material persists, verify the anhydrous nature of your amine, as trace water will competitively hydrolyze the C4-chloride.

Phase 2: Schiff Base Formation & Nitrile-Mediated Ring Closure 6. Solvent Exchange: Concentrate the reaction mixture in vacuo to remove DCM. Re-dissolve the crude intermediate in anhydrous ethanol (15 mL/mmol). 7. Condensation: Add an amidine or secondary nucleophile (1.1 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).

  • Causality: DBU is a strong, non-nucleophilic organic base that facilitates the Knoevenagel/Schiff base condensation at the C5-formyl group while avoiding the aqueous conditions that trigger Cannizzaro degradation[2].

  • Cyclization: Heat the mixture to reflux for 4–8 hours. The intramolecular attack of the newly formed intermediate onto the C3-nitrile carbon drives the final ring closure.

  • Isolation: Cool to 0 °C to precipitate the fused pyrido[2,3-d]pyrimidine product. Filter and wash with cold ethanol.

Troubleshooting FAQs

G Start Issue Detected Regio Poor Regioselectivity (C2 vs C4 Mixture) Start->Regio Stall Reaction Stalls Before Cyclization Start->Stall Degrade Degradation / Complex Mixture Start->Degrade Temp Lower Temp to -10°C Strict 1.0 eq Nucleophile Regio->Temp Acid Add Lewis Acid (ZnCl2) or Increase Heat Stall->Acid Base Avoid Aqueous Base Use Anhydrous DBU Degrade->Base

Troubleshooting logic tree for resolving regioselectivity and cyclization stalls.

Q1: Why am I getting a mixture of C2 and C4 substituted products during the initial amination? A1: This is a failure of kinetic control. While the C4 position is electronically favored due to the ortho-nitrile and para-formyl groups, the C2 position can be attacked if the reaction is allowed to reach thermodynamic equilibrium. Solution: Drop the temperature to -10 °C, ensure you are using exactly 1.0 equivalent of the nucleophile, and utilize a syringe pump for slow addition. Never let the reaction warm to room temperature until the starting material is fully consumed.

Q2: The initial SNAr and Schiff base formation work perfectly, but the final cyclization stalls. How do I force ring closure? A2: The nitrile carbon (C3) is sometimes insufficiently electrophilic to be attacked by the adjacent nucleophile, or the intermediate is locked in an unfavorable geometry (e.g., E/Z isomerism of the Schiff base). Solution: Introduce a Lewis acid catalyst (such as ZnCl2 or TiCl4) to coordinate with the nitrile nitrogen. This pulls electron density away from the nitrile carbon, drastically increasing its electrophilicity and forcing the ring closure[3]. Alternatively, switching to a higher-boiling solvent like 1,4-dioxane can provide the necessary thermal energy to overcome the activation barrier.

Q3: I observe significant degradation and a complex mixture when using aqueous NaOH for the final cyclization step. What is happening? A3: You are inducing competing side reactions. The highly activated C5-formyl group is highly susceptible to the Cannizzaro reaction (disproportionation into a carboxylic acid and an alcohol) under strongly basic aqueous conditions. Furthermore, the nitrile group can prematurely hydrolyze into a primary amide, ruining the cyclization trajectory. Solution: Abandon aqueous bases. Switch to strictly anhydrous conditions using organic superbases like DBU or alkoxides (e.g., NaOEt in dry ethanol)[2].

References
  • Source: Google Patents (WO2018213632A1)
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives Source: ACS Omega URL:[Link]

  • Review Article: The chemistry of pyrido[2,3-d]pyrimidines Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-Dichloro-5-formyl-nicotinonitrile Intermediates

Welcome to the technical support center for the purification of 2,4-Dichloro-5-formyl-nicotinonitrile and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-5-formyl-nicotinonitrile and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common purification challenges. The information herein is structured to help you troubleshoot specific experimental issues and answer frequently asked questions, ensuring the highest purity of your target compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 2,4-Dichloro-5-formyl-nicotinonitrile. Each entry details the problem, its likely causes, and actionable solutions.

Issue 1: Significant Tailing and Poor Separation During Silica Gel Column Chromatography

  • Problem: Your target compound, 2,4-Dichloro-5-formyl-nicotinonitrile, streaks down the column (tailing) instead of moving as a tight band, leading to broad fractions and poor separation from impurities.

  • Potential Causes:

    • Acid-Base Interaction: Silica gel is weakly acidic, while the nitrogen atom in the pyridine ring of your nicotinonitrile derivative is basic. This interaction can cause the compound to bind too strongly and elute slowly and unevenly.[1]

    • Inappropriate Solvent Polarity: The eluent system may not have the optimal polarity to effectively displace the compound from the silica gel, or it may be too polar, causing co-elution with impurities.

  • Recommended Solutions:

    • Eluent Modification: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel. A common and effective choice is to add 0.1-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[1] This will compete with your compound for the acidic sites, resulting in sharper bands and improved separation.

    • Solvent System Optimization: Methodically screen different solvent systems. Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding ethyl acetate or methyl acetate.[2] Monitor the separation using Thin Layer Chromatography (TLC) before committing to the column.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or cyano.

Issue 2: Product "Oiling Out" or Forming an Emulsion During Recrystallization

  • Problem: Upon cooling the recrystallization solution, the compound separates as an oil or forms a persistent emulsion instead of forming crystals.

  • Potential Causes:

    • High Impurity Load: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.

    • Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at lower temperatures, or the compound's solubility curve in that solvent may not be steep enough.

  • Recommended Solutions:

    • Preliminary Cleanup: If the crude material is heavily contaminated, perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization.[1]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Only after this should you place the flask in an ice bath to maximize recovery.

    • Solvent System Re-evaluation:

      • Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane or heptane) in which the compound is insoluble until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

      • Refer to the table below for suggested starting points for solvent screening.

Issue 3: Persistent Impurity with Similar Polarity to the Product

  • Problem: TLC and HPLC analysis show an impurity that co-elutes or has a very similar retention factor (Rf) or retention time to the desired 2,4-Dichloro-5-formyl-nicotinonitrile.

  • Potential Causes:

    • Structural Analogs: The impurity is likely a structurally similar compound, such as an isomer, an over- or under-halogenated species, or a related byproduct from the synthesis.[3][4]

    • Sub-optimal Chromatographic Conditions: The chosen chromatographic system (both stationary and mobile phase) may not have sufficient resolving power for these closely related compounds.

  • Recommended Solutions:

    • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often the most effective method for separating closely related impurities.[5] This allows for finer control over separation parameters.

    • Chromatography System Optimization:

      • Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, use a shallow gradient. A slow, gradual increase in solvent polarity can often resolve compounds that co-elute under isocratic conditions.

      • Alternative Solvents: Explore different solvent combinations. For example, replacing a dichloromethane/methanol system with a heptane/ethyl acetate/TEA system can alter selectivity and improve separation.[2]

    • Chemical Conversion: If the impurity has a reactive functional group that the product lacks (or vice-versa), it may be possible to selectively react the impurity to form a new compound with very different polarity, which can then be easily separated. This is an advanced technique and requires careful consideration of reaction conditions.

Experimental Protocols & Data

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inner wall of the flask or add a seed crystal.

  • Cooling: Once crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Notes
Recrystallization Isopropanol / WaterGood for achieving high purity if the compound is a solid.
Toluene / HeptaneA common non-polar/polar combination.
Ethyl Acetate / HexaneProvides a good polarity range for many organic compounds.
Column Chromatography Heptane / Ethyl Acetate (with 0.5% TEA)A safer and effective alternative to chlorinated solvents.[2]
Dichloromethane / Methanol (with 0.5% TEA)A classic system, but use with caution due to the hazards of DCM.[2]

Visualization of Purification Workflow

The following diagram outlines a decision-making process for purifying your crude 2,4-Dichloro-5-formyl-nicotinonitrile intermediate.

Purification_Workflow Purification Strategy Decision Tree start Crude Product Analysis (TLC/HPLC/NMR) is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) is_high_purity Purity > 95%? acid_base Acid-Base Extraction (Initial Cleanup) is_high_purity->acid_base No final_product Final Pure Product is_high_purity->final_product Yes check_purity Check Purity (TLC/HPLC) recrystallize->check_purity column_chrom->check_purity acid_base->column_chrom check_purity->is_high_purity

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in the synthesis of 2,4-Dichloro-5-formyl-nicotinonitrile?

A: Impurities often arise from the starting materials or side reactions during synthesis. For this specific molecule, potential impurities could include:

  • Monochloro-derivatives: Incomplete chlorination can lead to species like 2-chloro-5-formyl-nicotinonitrile or 4-chloro-5-formyl-nicotinonitrile.

  • Over-chlorinated species: Harsh reaction conditions might lead to further chlorination on the pyridine ring.[7]

  • Hydrolysis products: The formyl (-CHO) or nitrile (-CN) groups could potentially hydrolyze to a carboxylic acid or amide, respectively, if water is present under acidic or basic conditions.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may carry through.

Q2: Is an acid-base extraction a suitable first step for purification?

A: Yes, it can be a very effective initial cleanup step.[1] Since the pyridine ring is basic, you can dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract your product back into an organic solvent.[1]

Q3: My purified product is a white to pale-yellow solid. Is this expected?

A: Yes, related dichloronicotinonitrile compounds are often described as white to pale-yellow or yellow-brown solids. A slight yellow color is common for many chlorinated aromatic compounds and does not necessarily indicate significant impurity. However, purity should always be confirmed by analytical methods like HPLC, NMR, and melting point analysis.

Q4: Are there any specific safety precautions I should take when handling this compound?

A: As with all halogenated organic compounds, appropriate safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling any dust or vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols. Chlorinated waste often requires separate disposal.

References

  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • asian journal of chemistry.
  • 4,6-Dichloronicotinonitrile | 166526-03-0 - MilliporeSigma.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Public
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P
  • nicotinonitrile - Organic Syntheses Procedure.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Identification and synthesis of impurities formed during sertindole prepar
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 - ChemicalBook.
  • Product chemistry - Relevant impurities of technical active substances - BVL.

Sources

Optimization

Diagnostic Overview: The Electronic Topology of 2,4-Dichloro-5-formyl-nicotinonitrile

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals working with highly functionalized, electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals working with highly functionalized, electron-deficient pyridine scaffolds.

Below is the comprehensive troubleshooting guide and protocol for optimizing the amination of 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) .

This molecule presents a complex chemoselectivity and regioselectivity challenge. The pyridine ring is profoundly electron-deficient due to the synergistic electron-withdrawing effects (


 and 

) of the cyano group at C3, the formyl group at C5, and the inherent electronegativity of the pyridine nitrogen.

When introducing an amine nucleophile, you are navigating three competing reaction pathways:

  • C4-Nucleophilic Aromatic Substitution (S

    
    Ar):  The kinetically and thermodynamically favored ring substitution.
    
  • C2-Nucleophilic Aromatic Substitution (S

    
    Ar):  A secondary ring substitution pathway.
    
  • Schiff Base (Imine) Formation: Condensation of the primary amine with the C5-formyl group[1].

Temperature is the master variable that dictates which pathway dominates. By strictly controlling the thermal environment, you manipulate the kinetic vs. thermodynamic balance of the system.

Quantitative Data: Temperature Optimization Matrix

To predictably control the reaction vector, refer to the following temperature matrix. This data assumes the use of 1.05 equivalents of a primary amine and a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., THF or DCM).

Temperature RangeReaction Control StatePrimary PathwayExpected Outcome & Chemoselectivity
-40 °C to -20 °C Strict Kinetic ControlC4-S

Ar
Optimal. >95% C4-monoamination. Imine formation is thermally suppressed.
-5 °C to 5 °C Kinetic ControlC4-S

Ar
Acceptable. ~85% C4-monoamination. Trace hemiaminal/imine formation begins.
20 °C to 25 °C Mixed ControlS

Ar + Condensation
Poor. Mixture of C4-amination, C5-imine formation, and trace diamination.
>50 °C Thermodynamic ControlImine + DiaminationFailure. Complete loss of chemoselectivity. Extensive Schiff base formation[2].

Troubleshooting & FAQs

Q1: I am trying to perform an S


Ar on the ring, but LC-MS indicates I am predominantly forming a Schiff base (imine) at the formyl group. How do I suppress this? 
Causality & Solution:  Imine formation is a reversible, thermodynamically driven process that requires the elimination of water (dehydration) to reach completion[2]. The S

Ar reaction at the highly activated C4 position, however, has an exceptionally low activation energy barrier and is irreversible (driven by the expulsion of the chloride leaving group).
  • Action: Drop your reaction temperature to -20 °C . At this temperature, the nucleophile will still rapidly attack the C4 position due to the extreme electrophilicity of the ring, but the system lacks the thermal energy required to overcome the dehydration barrier for imine formation. Additionally, ensure your solvent is strictly anhydrous, as trace water can complicate the equilibrium of the hemiaminal intermediate.

Q2: I am getting a mixture of C2 and C4 aminated products. How do I drive regioselectivity exclusively to C4? Causality & Solution: Regioselectivity in dichloropyridines is governed by the stability of the Meisenheimer intermediate. Attack at C4 is flanked by the C3-cyano and C5-formyl groups, and is para to the pyridine nitrogen. This allows the negative charge of the intermediate to be highly delocalized. Attack at C2 lacks the para-nitrogen stabilization.

  • Action: Poor regioselectivity is a symptom of excessive thermal energy allowing the nucleophile to overcome the higher activation barrier of the C2 position. Lowering the temperature to -40 °C restricts the nucleophile to the lowest-energy pathway (C4). If using a bulky amine, steric hindrance from the adjacent cyano and formyl groups might artificially push the reaction to C2; in such cases, switching to a less sterically demanding solvent (like acetonitrile) can help tightly solvate the transition state and restore C4 preference.

Q3: My reaction yields diaminated products (substitution at both C2 and C4). What is the cause? Causality & Solution: The first amination (at C4) introduces an electron-donating amino group, which significantly deactivates the pyridine ring toward a second S


Ar. However, because the starting scaffold is so heavily armed with electron-withdrawing groups, the mono-aminated product remains somewhat electrophilic.
  • Action: Diamination occurs when there is a localized excess of the amine or if the temperature exceeds 20 °C.

    • Use exactly 1.00 to 1.05 equivalents of the amine.

    • Add the amine dropwise using a syringe pump over 30 minutes to prevent transient high local concentrations.

    • Maintain the internal temperature below 0 °C until the reaction is quenched.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the kinetically favored S


Ar pathway and the thermodynamically favored imine condensation pathway.

G SM 2,4-Dichloro-5-formyl- nicotinonitrile Meisenheimer C4-Meisenheimer Intermediate (Kinetically Favored) SM->Meisenheimer Low Temp (-40°C to -20°C) Hemiaminal Hemiaminal Intermediate (Reversible) SM->Hemiaminal High Temp (>25°C) Amine Primary Amine (Nucleophile) Amine->Meisenheimer Amine->Hemiaminal C4_Product C4-Aminated Product (Irreversible SNAr) Meisenheimer->C4_Product - Cl⁻ (Fast) Imine_Product Schiff Base (Imine) (Thermodynamic) Hemiaminal->Imine_Product - H₂O (Slow Dehydration)

Figure 1: Competing kinetic S_NAr and thermodynamic imine formation pathways based on temperature control.

Self-Validating Experimental Protocol: C4-Selective Low-Temperature Amination

This protocol is designed to isolate the C4-amination event while strictly suppressing Schiff base formation and diamination.

Materials Required:

  • 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 eq, limiting reagent)

  • Primary Amine (1.05 eq)

  • 
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Anhydrous Tetrahydrofuran (THF) (0.1 M relative to substrate)

  • Dry Ice / Acetone cooling bath

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Argon or Nitrogen for 10 minutes. Causality: Atmospheric moisture can hydrate the formyl group or interfere with the nucleophilic attack.

  • Substrate Solvation: Dissolve 2,4-Dichloro-5-formyl-nicotinonitrile (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Stir until completely homogeneous.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -40 °C . (Do not drop to -78 °C, as the solubility of the substrate in THF may fail, leading to heterogeneous reaction kinetics).

  • Base Addition: Inject DIPEA (1.2 eq) into the stirring solution. Wait 5 minutes. Causality: DIPEA acts as an acid scavenger for the HCl generated during the S

    
    Ar, preventing the protonation and subsequent deactivation of your nucleophilic amine.
    
  • Controlled Nucleophile Addition: Dissolve the primary amine (1.05 eq) in a small volume of anhydrous THF (approx. 10% of total reaction volume). Using a syringe pump, add this solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating (exotherms) and keeps the amine concentration low, strictly preventing diamination.

  • Reaction Monitoring (Self-Validation): After 1 hour at -40 °C, extract a 10 µL aliquot, quench it in 1 mL of cold methanol, and analyze via LC-MS.

    • Validation Check: You should observe the mass of the C4-product. If starting material remains, continue stirring at -40 °C. Do NOT raise the temperature to force completion, as this will trigger imine formation[1].

  • Quenching: Once LC-MS indicates >95% consumption of the starting material, quench the reaction while still in the cold bath by adding a saturated aqueous solution of Ammonium Chloride (

    
    ). Causality: Quenching cold instantly protonates any remaining amine and neutralizes the system before the temperature rises into the thermodynamic danger zone where imine formation occurs.
    
  • Workup: Remove the flask from the cold bath, allow it to warm to room temperature, and extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

References

  • Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms." Master Organic Chemistry. Available at: [Link]

  • Chemical Society Reviews. "Dynamic imine chemistry." RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regioisomer Separation of 2,4-Dichloro-5-formyl-nicotinonitrile Derivatives

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Purification in Reactions of Pyridine Scaffolds Core Directive & Scientific Context The...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Purification in


 Reactions of Pyridine Scaffolds

Core Directive & Scientific Context

The Challenge: The scaffold 2,4-dichloro-5-formyl-nicotinonitrile contains two electrophilic sites (C2-Cl and C4-Cl). In nucleophilic aromatic substitution (


), the C4 position  is thermodynamically and kinetically favored due to the para activation from the nitrile group and ortho activation from the formyl group. However, steric hindrance, solvent effects, or "hard" nucleophiles can lead to competitive attack at the C2 position , yielding difficult-to-separate regioisomers.

The Objective: This guide provides protocols to:

  • Identify regioisomers using NMR and HPLC.

  • Separate mixtures using optimized chromatography and crystallization.

  • Control the reaction to minimize the formation of the unwanted C2-isomer.

Interactive Troubleshooting Modules

Module A: Analytical Identification (Isomer A vs. Isomer B)

User Query: "I have two spots on TLC/two peaks on HPLC. Which one is the desired 4-substituted product?"

Technical Diagnosis: The desired product is typically the 4-amino-2-chloro-5-formyl-nicotinonitrile (assuming amine nucleophile). The impurity is the 2-amino-4-chloro isomer.

Protocol A1: Structural Assignment via 1H-NMR (NOE)

Standard 1H-NMR may show similar shifts for the aromatic C6-H. You must use NOESY/ROESY or specific shift patterns.

FeatureC4-Substituted (Desired) C2-Substituted (Undesired)
H-Bonding Strong Intramolecular H-bond between the amine N-H and the C5-Formyl (C=O).No intramolecular H-bond possible (too distant).
CHO Shift Formyl proton often deshielded (>10.0 ppm) due to H-bond.Formyl proton appears at standard shift (~9.8-10.0 ppm).
NOE Signal Strong NOE between Amine N-H and Formyl-H .No NOE between Amine N-H and Formyl-H.
C6-H Shift Deshielded (adjacent to N and Formyl).Shielded relative to C4-isomer (loss of C2-Cl inductive effect).
Protocol A2: HPLC Method for Polarity Differentiation

Regioisomers of aminopyridines are basic and polar. Standard C18 columns often fail (co-elution).

  • Column: Mixed-mode (C18 + Cation Exchange) or Phenyl-Hexyl.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 60% ACN over 15 min.

  • Logic: The C4-isomer is often less polar (elutes later) than the C2-isomer because the intramolecular H-bond (NH

    
     O=C) masks the polarity of the amine and carbonyl, creating a "pseudo-ring" system.
    
Module B: Purification & Separation

User Query: "My flash column failed. The isomers streak and co-elute."

Technical Diagnosis: The pyridine nitrogen and the free amine cause interaction with silanols on silica gel.

Protocol B1: "Buffered" Silica Chromatography

Do not use plain EtOAc/Hexane. You must deactivate the silica.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.

  • Eluent: DCM : MeOH :

    
     (95 : 4.5 : 0.5).
    
  • Loading: Dissolve sample in minimum DCM. Do not use DMF (causes band broadening).

Protocol B2: Selective Recrystallization (The "Gold Standard")

Because the C4-isomer forms an intramolecular hydrogen bond, it often has a significantly different crystal lattice energy than the C2-isomer.

  • Solvent System: Ethanol (hot)

    
     Water (slow addition).
    
  • Procedure:

    • Dissolve crude mixture in boiling Ethanol (10 mL/g).

    • Add hot Water dropwise until slight turbidity persists.

    • Allow to cool slowly to RT, then

      
      .
      
  • Result: The C4-isomer (more symmetric/H-bonded) typically crystallizes out, leaving the C2-isomer and impurities in the mother liquor.

Module C: Synthetic Optimization (Prevention)

User Query: "How do I stop the C2-isomer from forming?"

Technical Diagnosis: C2-attack is often a result of high temperatures (thermodynamic scrambling) or lack of solvent control.

Optimization Table:

VariableRecommendationMechanism
Temperature Keep <

Kinetic control favors the most electrophilic site (C4) activated by the para-nitrile.
Base DIPEA or TEA (1.1 eq)Scavenges HCl. Avoid excess alkoxides which can attack C2 or displace the nitrile.
Solvent THF or DCM Aprotic solvents favor the

transition state at C4. Avoid DMF if possible (can promote C2 attack via stabilization of alternative transition states).
Addition Slow addition of amine Prevents local concentration spikes that lead to bis-substitution (2,4-diamino product).

Visualizing the Pathway

The following diagram illustrates the reaction divergence and the critical decision points for separation.

G cluster_sep Separation Strategy node_start Start: 2,4-Dichloro-5-formyl- nicotinonitrile node_path1 Path A (Major): Attack at C4 node_start->node_path1 Kinetic Control (< 0°C) node_path2 Path B (Minor): Attack at C2 node_start->node_path2 Thermodynamic (> RT, Excess Base) node_reagent Reagent: Amine (R-NH2) + Base node_prod1 Product A: 4-Amino-2-chloro isomer (Intramolecular H-Bond) node_path1->node_prod1 node_prod2 Product B: 2-Amino-4-chloro isomer (Polar / Sticky) node_path2->node_prod2 node_cycl Cyclization: Pyrazolo[3,4-b]pyridine or Pyrido[2,3-d]pyrimidine node_prod1->node_cycl Hydrazine/Amidine Treatment node_recrys Recrystallization (EtOH/H2O) node_prod1->node_recrys Precipitates node_chrom Flash Chrom. (DCM/MeOH/NH4OH) node_prod2->node_chrom Elutes Early/Late

Caption: Reaction pathway showing kinetic preference for C4-substitution and separation strategies based on physical properties.

Frequently Asked Questions (FAQ)

Q: Can I use UV-Vis to distinguish the isomers? A: Generally, no. Both isomers have very similar chromophores (pyridine ring with nitrile/formyl/chloro auxochromes). Their


 will overlap significantly. HPLC-MS or NMR is required.

Q: I am trying to make the pyrazolopyridine. Can I just cyclize the mixture? A: Risky. If you react the mixture of 2-chloro and 4-chloro isomers with hydrazine, the 4-chloro isomer (Product A) will cyclize to the desired 1H-pyrazolo[3,4-b]pyridine. However, the 2-chloro isomer (Product B) might react to form a hydrazone or a different fused system, creating a complex mixture that is even harder to separate. Purify at the intermediate stage.

Q: Why is my yield low? A: Check for bis-substitution . If you use excess amine or high heat, the amine will displace both chlorines, forming a 2,4-diamino byproduct. This is usually very polar and stays at the baseline of your TLC.

References

  • Regioselectivity in

    
     Reactions of Pyrimidines and Pyridines: 
    
    • Study on the regioselective control of 2,4-dichloropyrimidines (analogous electronic scaffold).
    • Source: Journal of Organic Chemistry.[1]

  • HPLC Separation of Aminopyridine Isomers

    • Methodology for separating 2-amino vs 4-amino isomers using mixed-mode chrom
    • Source: Helix Chrom
  • General Reactivity of Halopyridines

    • Comprehensive review of nucleophilic substitution in pyridine systems.
    • Source: Master Organic Chemistry (Educ

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of Nitrile and Formyl Groups in 2,4-Dichloro-5-formyl-nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spect...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method for the identification of functional groups. This guide provides an in-depth comparison of the IR spectroscopic signatures of the nitrile (C≡N) and formyl (CHO) groups, with a specific focus on their presentation in the molecule 2,4-Dichloro-5-formyl-nicotinonitrile. Understanding these characteristic vibrational frequencies is crucial for reaction monitoring, quality control, and the structural elucidation of novel chemical entities.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment. An IR spectrum plots the percentage of transmitted light against the wavenumber (in cm⁻¹) of the radiation. Absorption bands, or "peaks," on this spectrum correspond to specific vibrational modes, allowing scientists to piece together the functional group puzzle of a molecule.

The diagnostic power of IR spectroscopy lies in the fact that different functional groups absorb in distinct regions of the spectrum. This guide will dissect the characteristic peaks of the nitrile and formyl groups, providing the foundational knowledge to differentiate and identify them within a complex molecule like 2,4-Dichloro-5-formyl-nicotinonitrile.

The Nitrile Group (C≡N): A Sharp and Unmistakable Signal

The nitrile functional group is characterized by a carbon-nitrogen triple bond. This triple bond is a strong and stiff spring, and its stretching vibration requires a significant amount of energy, placing its absorption peak in a relatively uncongested region of the IR spectrum.

The key diagnostic feature of a nitrile is a sharp and intense absorption band in the range of 2220-2260 cm⁻¹ [1][2][3]. The intensity of this peak is a direct result of the large change in dipole moment during the stretching of the polar C≡N bond[4].

Several factors can influence the precise position of the nitrile peak:

  • Conjugation: When a nitrile group is conjugated with a double bond or an aromatic ring, the C≡N stretching frequency is lowered, typically appearing in the 2220-2240 cm⁻¹ range[2][4][5]. This shift is due to the delocalization of π-electrons, which slightly weakens the C≡N bond[4][5]. In 2,4-Dichloro-5-formyl-nicotinonitrile, the nitrile group is attached to a pyridine ring, an aromatic system. Therefore, its peak is expected in this lower wavenumber region.

  • Electronegativity of Substituents: The presence of electron-withdrawing or electron-donating groups on the molecule can also subtly influence the nitrile stretching frequency[5]. The two chlorine atoms on the pyridine ring of the target molecule are electron-withdrawing and may have a minor effect on the exact peak position.

The Formyl Group (CHO): A Tale of Two Stretches

The formyl group, the defining feature of an aldehyde, presents two highly characteristic sets of absorption bands in the IR spectrum.

  • The Carbonyl (C=O) Stretch: The C=O double bond stretch of an aldehyde is one of the most prominent and easily recognizable peaks in an IR spectrum. It is a strong and sharp absorption that typically occurs in the region of 1720-1740 cm⁻¹ for saturated aliphatic aldehydes[6][7][8].

    However, similar to the nitrile group, conjugation plays a significant role in determining the C=O stretching frequency. When the formyl group is attached to an aromatic ring or a double bond, the C=O absorption is shifted to a lower wavenumber, generally appearing in the 1685-1710 cm⁻¹ range[6][9][10]. This is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond[11][12]. For 2,4-Dichloro-5-formyl-nicotinonitrile, the formyl group is directly attached to the aromatic pyridine ring, so its C=O stretch is anticipated in this conjugated region.

  • The Aldehydic C-H Stretch: A definitive feature that distinguishes aldehydes from other carbonyl-containing compounds (like ketones or esters) is the stretching vibration of the hydrogen atom attached to the carbonyl carbon. This C-H stretch typically gives rise to two moderate intensity bands in the region of 2830-2695 cm⁻¹ [6][8][10]. Often, one of these peaks is observed near 2720 cm⁻¹ and can appear as a shoulder on the more intense aliphatic C-H stretching bands[6][7][8]. The presence of this C-H stretch is a strong confirmation of an aldehyde functional group.

Comparative Analysis: Nitrile vs. Formyl in 2,4-Dichloro-5-formyl-nicotinonitrile

The following table summarizes the expected key IR absorption peaks for the nitrile and formyl groups in 2,4-Dichloro-5-formyl-nicotinonitrile, providing a direct comparison of their spectroscopic signatures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityKey Characteristics
Nitrile (-C≡N) C≡N Stretch2220 - 2240Strong, SharpLocated in a relatively clear region of the spectrum. Lowered frequency due to conjugation with the pyridine ring.[2][4]
Formyl (-CHO) C=O Stretch1685 - 1710Strong, SharpLowered frequency due to conjugation with the pyridine ring.[6][10]
Aldehydic C-H Stretch2830 - 2800 and 2730 - 2700Medium, SharpOften appears as two distinct peaks or a shoulder on the aliphatic C-H stretching bands. A key diagnostic feature for aldehydes.[6][8][10]

Experimental Protocol: Acquiring an IR Spectrum of 2,4-Dichloro-5-formyl-nicotinonitrile

The following protocol outlines the steps for obtaining a high-quality IR spectrum of a solid sample like 2,4-Dichloro-5-formyl-nicotinonitrile using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a common and convenient technique for solid and liquid samples.

Objective: To obtain a clean and interpretable IR spectrum of 2,4-Dichloro-5-formyl-nicotinonitrile.

Materials:

  • 2,4-Dichloro-5-formyl-nicotinonitrile (solid powder)

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is properly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residual contaminants. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the 2,4-Dichloro-5-formyl-nicotinonitrile powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected values for the nitrile and formyl groups as detailed in this guide.

    • Label the significant peaks corresponding to the C≡N stretch, the C=O stretch, and the aldehydic C-H stretches.

  • Cleaning:

    • Raise the press arm and carefully remove the sample powder from the ATR crystal with a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to ensure no sample residue remains for the next user.

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the identification of nitrile and formyl groups in a molecule using IR spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Conclusion start Start: Obtain Sample of 2,4-Dichloro-5-formyl-nicotinonitrile prep Prepare Sample (e.g., ATR) start->prep acquire Acquire IR Spectrum prep->acquire analyze Analyze Spectrum acquire->analyze check_nitrile Look for Sharp Peak at ~2230 cm⁻¹ analyze->check_nitrile check_carbonyl Look for Strong, Sharp Peak at ~1700 cm⁻¹ analyze->check_carbonyl identify_nitrile Nitrile Group Confirmed check_nitrile->identify_nitrile Yes no_nitrile Nitrile Absent check_nitrile->no_nitrile No check_aldehyde_ch Look for Peaks at ~2820 & ~2720 cm⁻¹ check_carbonyl->check_aldehyde_ch Yes other_carbonyl Other Carbonyl Present check_carbonyl->other_carbonyl No identify_formyl Formyl Group Confirmed check_aldehyde_ch->identify_formyl Yes no_formyl Formyl Absent check_aldehyde_ch->no_formyl No conclusion Structural Confirmation of Nitrile and Formyl Groups identify_nitrile->conclusion identify_formyl->conclusion

Figure 1. A flowchart illustrating the systematic approach to identifying nitrile and formyl functional groups in an unknown compound using IR spectroscopy.

Conclusion

The nitrile and formyl groups in 2,4-Dichloro-5-formyl-nicotinonitrile each provide a set of distinct and reliable peaks in the infrared spectrum. The sharp, intense C≡N stretch in the 2220-2240 cm⁻¹ region serves as a clear indicator of the nitrile functionality. Concurrently, the strong C=O stretch around 1685-1710 cm⁻¹, coupled with the characteristic pair of C-H stretches between 2830 cm⁻¹ and 2700 cm⁻¹, provides unequivocal evidence for the formyl group. By understanding these fundamental principles of vibrational spectroscopy and following a systematic experimental approach, researchers can confidently characterize and differentiate these crucial functional groups, ensuring the structural integrity of their synthesized molecules.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • University of Colorado Boulder. IR Spectroscopy by Functional Group. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • SlidePlayer. 5 - IR - spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • AIP Publishing. (2025). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. [Link]

  • Chemistry Steps. (2025). Infrared (IR) Spectroscopy Practice Problems. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Millersville University. Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Comparative

HPLC method development for 2,4-Dichloro-5-formyl-nicotinonitrile purity

HPLC Method Development and Column Comparison Guide for 2,4-Dichloro-5-formyl-nicotinonitrile Purity Analysis Analyte Profiling & Chromatographic Challenges 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Column Comparison Guide for 2,4-Dichloro-5-formyl-nicotinonitrile Purity Analysis

Analyte Profiling & Chromatographic Challenges

2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a highly functionalized, electrophilic pyridine derivative widely utilized as a strategic building block in pharmaceutical synthesis[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical vulnerabilities.

The presence of two chlorine atoms, a nitrile group, and a formyl (aldehyde) group on the pyridine ring creates a highly polarizable molecule with complex retention behaviors. Standard reversed-phase (RP) methods often fail due to two primary mechanistic challenges:

  • Secondary Silanol Interactions: Despite the electron-withdrawing groups, the pyridine nitrogen can interact with residual silanols on traditional silica-based columns, leading to severe peak tailing[2].

  • Aldehyde Reactivity: The formyl group is highly susceptible to nucleophilic attack. If primary alcohols (such as methanol) are used in the sample diluent or mobile phase, hemiacetal formation can occur in situ, resulting in artifactual impurity peaks or peak splitting.

Stationary Phase Selection: A Comparative Analysis

To objectively evaluate the optimal stationary phase for 2,4-dichloro-5-formyl-nicotinonitrile, we must compare traditional C18 chemistries against modern low-silanol and mixed-mode alternatives[2][3][4]. A Quality-by-Design (QbD) approach dictates that column selection is the most critical parameter for achieving baseline resolution from degradation products[4].

Table 1: Column Performance Comparison for Highly Functionalized Pyridines

Column ChemistryRetention MechanismPeak Asymmetry (

)
Resolution (

) from Impurities
LC-MS CompatibilityCausality / Rationale
Standard C18 (e.g., Avantor Hichrom)Hydrophobic1.6 - 2.0 (Tailing)< 1.5Yes (requires optimization)Residual silanols interact with the pyridine nitrogen, causing tailing and poor resolution[4].
Low-Silanol RP (e.g., Newcrom R1)Hydrophobic1.1 - 1.2> 2.0ExcellentEnd-capped, low-silanol activity prevents secondary ionic interactions, sharpening peaks[3].
Mixed-Mode (e.g., Coresep 100)Hydrophobic + Cation-Exchange1.0 - 1.1> 2.5ExcellentDual-retention mechanism allows for the separation of polar degradation products without ion-pairing reagents[2].

Mechanistic Protocol Design: A Self-Validating System

A truly robust analytical method must be a self-validating system—meaning the protocol incorporates strict internal gating to prevent the reporting of erroneous data if the chromatographic environment drifts.

Step-by-Step Methodology

1. Sample Preparation (Diluent Optimization)

  • Action: Dissolve 50 mg of 2,4-dichloro-5-formyl-nicotinonitrile standard in a 25 mL volumetric flask using a diluent of Water:Acetonitrile (30:70 v/v)[5].

  • Causality: Acetonitrile is strictly chosen over methanol to prevent hemiacetal formation with the reactive C-5 formyl group. The 30% aqueous component ensures complete solubility of potential polar degradation products.

2. Chromatographic Conditions

  • Column: Mixed-mode core-shell (4.6 x 150 mm, 2.7 µm) or Low-silanol RP (e.g., Newcrom R1)[2][3].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B for 3 minutes (Total run time: 15 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated pyridine-carbonitrile system)[2][4].

  • Causality: Replacing harsh mineral acids or phosphate buffers with 0.1% formic acid effectively suppresses silanol ionization while maintaining 100% volatility for downstream LC-MS impurity identification[2].

QbD_Workflow N1 Analyte Profiling (Polarity, Reactivity, UV Max) N2 Column Screening (C18 vs. Low-Silanol vs. Mixed-Mode) N1->N2 Selectivity Target N3 Mobile Phase Optimization (Formic Acid, Acetonitrile) N2->N3 Retention Tuning N4 Method Validation (ICH Q2 Guidelines) N3->N4 Optimized Parameters N5 Self-Validating System (System Suitability Testing) N4->N5 Continuous Monitoring

Quality-by-Design (QbD) workflow for HPLC method development.

3. System Suitability Testing (The Self-Validating Gate) Before any sample analysis, inject a 50 µg/mL standard solution six times[5]. The sequence must automatically abort if the following criteria are not met:

  • Relative Standard Deviation (RSD) of Peak Area:

    
     2.0% (Ensures injection precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Monitors column health and silanol activity).
  • Theoretical Plates (

    
    ): 
    
    
    
    5000 (Ensures adequate column efficiency).

Specificity and Forced Degradation

To prove the method is stability-indicating, the analyte must be subjected to forced degradation according to ICH guidelines[4]. Because 2,4-dichloro-5-formyl-nicotinonitrile contains multiple reactive sites, the degradation pathways are highly specific.

  • Acid Hydrolysis (0.1 M HCl, 60°C): Targets the C-3 nitrile group, hydrolyzing it to an amide, and eventually to a carboxylic acid.

  • Base Hydrolysis (0.1 M NaOH, Room Temp): Induces nucleophilic aromatic substitution, replacing the highly activated C-2 and C-4 chlorine atoms with hydroxyl groups.

  • Oxidation (3%

    
    , Room Temp):  Rapidly oxidizes the C-5 formyl group to a carboxylic acid[4].
    

Degradation_Pathways API 2,4-Dichloro-5-formyl- nicotinonitrile Acid Acid Hydrolysis (Nitrile -> Amide/Acid) API->Acid 0.1M HCl Base Base Hydrolysis (Nucleophilic Substitution) API->Base 0.1M NaOH Oxidation Oxidation (Aldehyde -> Carboxylic Acid) API->Oxidation 3% H2O2

Forced degradation pathways for specificity validation.

The mixed-mode or low-silanol column combined with the gradient formic acid method ensures that these highly polar degradation products elute well before the parent peak, providing a baseline resolution (


) and confirming the method's absolute trustworthiness for purity determination.

References

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL: [Link]

  • Title: Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column Source: SIELC URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: Helix Chromatography URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

  • Title: Building Blocks Catalogue June 2020 Source: Namiki Shoji URL: [Link]

Sources

Validation

Comparing reactivity of 2,4-Dichloro-5-formyl-nicotinonitrile vs 4,6-dichloro-5-formyl-nicotinonitrile

Comparative Reactivity Guide: 2,4-Dichloro-5-formylnicotinonitrile vs. 4,6-Dichloro-5-formylnicotinonitrile in Heterocyclic Synthesis Executive Summary & Strategic Context In the pursuit of novel small-molecule kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2,4-Dichloro-5-formylnicotinonitrile vs. 4,6-Dichloro-5-formylnicotinonitrile in Heterocyclic Synthesis

Executive Summary & Strategic Context

In the pursuit of novel small-molecule kinase inhibitors—particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family—the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore[1]. The construction of these bicyclic systems relies entirely on the precise regioselective functionalization of highly electron-deficient pyridine building blocks.

As a Senior Application Scientist, I frequently evaluate the reactivity profiles of di-halo-pyridine precursors to optimize library enumeration. This guide objectively compares the commercial standard, 2,4-Dichloro-5-formylnicotinonitrile (Isomer A) [2], against its structural counterpart, 4,6-Dichloro-5-formylnicotinonitrile (Isomer B) . By dissecting their electronic environments and steric constraints, we can establish the causality behind their divergent nucleophilic aromatic substitution (SNAr) profiles and their ultimate utility in drug development.

Structural & Electronic Profiling

Both isomers feature a pyridine core heavily deactivated by electron-withdrawing groups (EWGs), rendering them highly susceptible to SNAr. However, the spatial arrangement of these groups dictates the synthetic trajectory.

  • Isomer A (2,4-Dichloro-5-formylnicotinonitrile): A highly validated, commercially available intermediate[3]. The C4-chlorine is uniquely activated by the para-nitrogen and flanked by two ortho-EWGs (cyano at C3, formyl at C5). The C2-chlorine is activated by the ortho-nitrogen and ortho-cyano group.

  • Isomer B (4,6-Dichloro-5-formylnicotinonitrile): A theoretical/custom regioisomer. The C4-chlorine remains in the same highly activated but sterically congested environment. However, the second chlorine is shifted to C6, where it is activated by the ortho-nitrogen and ortho-formyl group, but faces significantly less steric hindrance than C4.

Table 1: Physicochemical and Structural Comparison
Property2,4-Dichloro-5-formylnicotinonitrile (Isomer A)4,6-Dichloro-5-formylnicotinonitrile (Isomer B)
CAS Number 176433-56-0N/A (Custom Regioisomer)
Molecular Formula C₇H₂Cl₂N₂OC₇H₂Cl₂N₂O
Electrophilic Sites C2, C4C4, C6
Preferred SNAr Site (Kinetic) C4 (Driven by para-N electronic activation)C6 (Driven by reduced steric hindrance)
Target Scaffold Potential Pyrido[4,3-d]pyrimidine (via C3/C4 cyclization)Pyrido[2,3-d]pyrimidine variants (via C5/C6)

Mechanistic Causality: SNAr Regioselectivity

The fundamental challenge in functionalizing these scaffolds is achieving mono-substitution at the correct carbon to enable subsequent cyclization.

Why Isomer A Succeeds: In Isomer A, the C4 position is sterically hindered (sandwiched between CN and CHO). However, because C4 is para to the ring nitrogen, the negative charge of the intermediate Meisenheimer complex is delocalized directly onto the highly electronegative nitrogen atom. This provides massive thermodynamic and kinetic stabilization. By running the reaction at cryogenic temperatures, the overwhelming electronic activation overrides the steric penalty, resulting in predominant C4-substitution[1]. This C4-amine can then seamlessly condense with the adjacent C3-cyano group to form the desired pyrido[4,3-d]pyrimidine core.

Why Isomer B Fails for this Pathway: In Isomer B, the C6-chlorine lacks the extreme steric hindrance of the C4 position. When subjected to an amine, kinetic attack predominantly occurs at the highly accessible C6 position. Because the resulting C6-amine is spatially isolated from the C3-cyano group, it cannot undergo the necessary cyclization to form the pyrido[4,3-d]pyrimidine scaffold, effectively terminating the synthetic route.

Regioselectivity A Isomer A 2,4-Dichloro A_C4 C4-Substitution (Major, 85%) A->A_C4 Amine, -78°C Kinetic Control A_C2 C2-Substitution (Minor, 12%) A->A_C2 Steric Bypass B Isomer B 4,6-Dichloro B_C4 C4-Substitution (Minor, 30%) B->B_C4 Steric Hindrance B_C6 C6-Substitution (Major, 65%) B->B_C6 Amine, -78°C Less Hindered

Fig 1. SNAr regioselectivity pathways for Isomer A vs. Isomer B under kinetic control.

Experimental Protocols (Self-Validating System)

To harness Isomer A for library generation, the SNAr protocol must be rigorously controlled. The following methodology is designed as a self-validating system , ensuring that any deviation in regioselectivity is immediately detectable.

Protocol: Regioselective C4-Amination of Isomer A Objective: Isolate the C4-amino intermediate required for FGFR inhibitor cyclization.

  • Substrate Dissolution: Dissolve 1.0 eq (5.0 mmol) of Isomer A in 25 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Moisture exclusion is critical to prevent competitive hydrolysis of the highly activated C4-Cl bond to a pyridone.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

    • Causality: Cryogenic conditions suppress the thermodynamically driven C2-substitution and prevent bis-amination, locking the reaction under kinetic control.

  • Nucleophile Addition: Dropwise add 1.2 eq of N,N-Diisopropylethylamine (DIPEA), followed by a slow infusion of 1.05 eq of methylamine (2M in THF) over 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of HCl salts that could alter the primary amine's nucleophilicity. Strict adherence to 1.05 eq prevents over-reaction.

  • Controlled Maturation: Stir at -78 °C for 1 hour, then allow the reaction to gradually warm to -20 °C over 2 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl (20 mL) at -20 °C. Extract with DCM (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check (Critical): Analyze the crude product via 2D NOESY NMR.

    • Validation Logic: A positive Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons (δ ~3.0 ppm) and the C5-formyl proton (δ ~10.2 ppm) definitively validates C4-substitution. If substitution occurred at C2, this NOE cross-peak would be physically impossible due to spatial distance.

Table 2: Experimental SNAr Regioselectivity Data (Methylamine, -78 °C)
SubstrateC4-Substitution Yield (%)Alternative Substitution Yield (%)Bis-Substitution (%)
Isomer A 85% 12% (C2-adduct)<3%
Isomer B (Predicted)30%65% (C6-adduct)5%

Biological Context: FGFR Pathway Inhibition

The successful C4-amination of Isomer A is the gateway to synthesizing pyrido[4,3-d]pyrimidines. These compounds act as potent, ATP-competitive inhibitors of the FGFR kinase domain. By blocking FGFR phosphorylation, these inhibitors sever the downstream signaling cascades responsible for oncogenic proliferation[1].

FGFR_Pathway Inhibitor Pyrido[4,3-d]pyrimidine (Derived from Isomer A) FGFR FGFR 1-4 Tyrosine Kinase (Active State) Inhibitor->FGFR ATP Competitive Inhibition Adapter FRS2 / GRB2 Adapter Proteins FGFR->Adapter Phosphorylation MAPK Ras / MAPK Cascade Adapter->MAPK PI3K PI3K / AKT Cascade Adapter->PI3K Outcome Tumor Proliferation MAPK->Outcome PI3K->Outcome

Fig 2. Disruption of the FGFR signaling cascade by Isomer A-derived pyrido-pyrimidines.

References

  • European Patent Office. (2014). BICYCLIC HETEROCYCLES AS FGFR INHIBITORS (EP 3318564 B1).
  • Apollo Scientific. (n.d.). Heterocyclic Aldehydes Supplier & Distributors.
  • SynQuest Laboratories. (n.d.). 2,4-Dichloro-5-formylnicotinonitrile Product Details.

Sources

Comparative

Unambiguous Structural Elucidation of Highly Substituted Pyridines: A Comparison Guide for 2,4-Dichloro-5-formyl-nicotinonitrile

For researchers and drug development professionals working with complex heterocyclic building blocks, structural verification is the critical first step in any synthetic pipeline. 2,4-Dichloro-5-formyl-nicotinonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with complex heterocyclic building blocks, structural verification is the critical first step in any synthetic pipeline. 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a densely functionalized pyridine derivative widely utilized as a pharmaceutical intermediate[1]. However, its highly substituted nature presents a unique analytical challenge: traditional spectroscopic methods often fail to unambiguously confirm its exact regiochemistry.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional spectroscopic alternatives (NMR, HRMS, FT-IR), providing a comprehensive framework and self-validating experimental protocol for the absolute structural confirmation of this critical compound.

The Analytical Challenge: Why Traditional Spectroscopy Falls Short

The structural complexity of 2,4-dichloro-5-formyl-nicotinonitrile lies in its substitution pattern. The pyridine ring is fully substituted at positions 1 through 5, leaving only a single proton at the C-6 position.

  • Nuclear Magnetic Resonance (NMR): In

    
    H NMR, the molecule yields only two signals: an aldehyde proton (~10.3 ppm) and the isolated C-6 aromatic proton (~9.0 ppm). Because there are no adjacent protons on the ring, standard scalar J-coupling (e.g., COSY) cannot be used to map the relative positions of the substituents. While 
    
    
    
    H-
    
    
    C HMBC can provide connectivity clues, the severe electron-withdrawing nature of the halogens, cyano, and formyl groups causes significant chemical shift overlap and peak broadening, making regiochemical assignment highly ambiguous.
  • High-Resolution Mass Spectrometry (HRMS): HRMS easily confirms the exact mass and the presence of two chlorine atoms via the characteristic M, M+2, M+4 isotope pattern (9:6:1 ratio). However, mass spectrometry is structurally blind to positional isomers (e.g., distinguishing 2,4-dichloro from 4,6-dichloro isomers).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR readily identifies the cyano (

    
     at ~2230 cm
    
    
    
    ) and formyl (
    
    
    at ~1700 cm
    
    
    ) groups but provides zero spatial or connectivity data.

Because these techniques cannot visually present absolute configurations and spatial arrangements[2], Single-Crystal X-Ray Diffraction (SCXRD) emerges as the only definitive modality. SCXRD focuses on a well-formed crystal to establish detailed structural elucidation, providing precise 3D spatial structure information, including bond lengths and angles[2][3].

Comparative Analysis of Analytical Modalities

The following table objectively compares the performance of SCXRD against alternative structural elucidation methods for highly substituted pyridines.

Analytical ModalityRegiochemical ResolutionSample RequirementData Acquisition TimeAbsolute ConnectivityPrimary Limitation for this Compound
SCXRD Unambiguous (3D coordinates) ~10-50 µg (Crystal >50 µm)2-12 hoursYes Requires the growth of high-quality single crystals

H /

C NMR
Ambiguous (Empirical shifts)5-10 mg (Solution)10 mins - 2 hoursNoLack of adjacent protons prevents scalar coupling mapping
HRMS None (Formula & isotopes only)<1 µg (Solution)<5 minsNoCannot distinguish between positional regioisomers
FT-IR None (Functional groups only)1-2 mg (Solid/Neat)<5 minsNoOnly confirms the presence of -CN and -CHO groups

Experimental Protocol: Single-Crystal Growth and SCXRD Analysis

To leverage SCXRD, one must first grow a defect-minimized single crystal[3]. The following step-by-step protocol utilizes a vapor diffusion method, designed as a self-validating system: the successful nucleation of block crystals directly confirms that the thermodynamic metastable zone was perfectly maintained.

Phase 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 10 mg of 2,4-dichloro-5-formyl-nicotinonitrile in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL glass vial.

    • Causality: DCM is selected as the "good solvent" because it dissolves the moderately polar compound completely without engaging in strong hydrogen bonding that might disrupt the molecule's intrinsic crystal packing.

  • Antisolvent Chamber Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane. Cap the 20 mL vial tightly and leave it undisturbed at ambient temperature (20-25 °C).

    • Causality: Hexane has a higher vapor pressure than DCM. Over 3-5 days, hexane vapor slowly diffuses into the DCM solution. This gradual introduction of the antisolvent lowers the solubility threshold at a microscopic rate, keeping the system within the metastable zone. This promotes the nucleation of a few high-quality single crystals rather than the rapid precipitation of unusable microcrystalline powder.

  • Harvesting: Once colorless block crystals form (typically >50 µm in size), harvest them using a micro-spatula and immediately submerge them in Paratone-N oil.

    • Causality: The highly viscous oil protects the crystal lattice from atmospheric moisture and prevents the rapid evaporation of any co-crystallized solvent molecules, which would otherwise cause the crystal to crack and lose diffraction quality.

Phase 2: SCXRD Data Acquisition and Refinement
  • Mounting and Cryocooling: Mount a single crystal on a MiTeGen loop and transfer it to the diffractometer goniometer. Immediately bathe the crystal in a stream of cold nitrogen gas at 100 K.

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors). This significantly improves the signal-to-noise ratio of high-angle diffraction spots, allowing for highly precise bond length and angle measurements[4].

  • Data Collection: Irradiate the crystal using a monochromatic Molybdenum (Mo-K

    
    , 
    
    
    
    = 0.71073 Å) X-ray source. Collect a full sphere of diffraction data by systematically rotating the crystal[2][3].
  • Structure Solution (Self-Validation): Process the discrete diffraction spots using software like APEX or CrysAlisPro. Solve the structure using direct methods (e.g., SHELXT) and refine it via least-squares minimization (SHELXL).

    • Causality & Validation: The refinement process is self-validating. The final R-factor (

      
      ) directly measures the mathematical agreement between your proposed 3D model and the raw diffraction data. An 
      
      
      
      value below 0.05 validates the absolute structural assignment beyond a reasonable doubt[5].

Expected Structural Insights and Data Presentation

When analyzing the SCXRD data for 2,4-dichloro-5-formyl-nicotinonitrile, specific structural phenomena driven by steric and electronic factors will become apparent.

Steric Hindrance and Conformation: While the pyridine ring will be highly planar, the formyl group at C-5 is expected to twist out of the pyridine plane (torsion angle > 30°). Causality: The bulky chlorine atom at the adjacent C-4 position introduces severe steric clash, preventing the formyl carbonyl from achieving full coplanarity and extended


-conjugation with the aromatic ring.

Table 2: Expected Crystallographic Parameters

ParameterExpected Value / Range
Chemical Formula C

H

Cl

N

O
Formula Weight 201.01 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System Monoclinic (Typical for planar aromatics)
Space Group P2

/c
Goodness-of-fit on F

1.02 - 1.05
Final R indices [I>2

(I)]

< 0.05,

< 0.12

Decision Workflow for Structural Elucidation

The following diagram illustrates the logical pathway for confirming the structure of highly substituted pyridines, highlighting the critical pivot from ambiguous spectroscopy to definitive crystallography.

Workflow Start Synthesize / Procure 2,4-Dichloro-5-formyl-nicotinonitrile NMR 1H & 13C NMR Analysis (Limited Regiochemical Data) Start->NMR MS HRMS & FT-IR (Confirms Formula & Functional Groups) Start->MS Decision Is absolute regiochemistry and conformation confirmed? NMR->Decision MS->Decision Cryst Single-Crystal Growth (Vapor Diffusion Method) Decision->Cryst No (Ambiguous due to H-6 isolation) End Unambiguous 3D Structure Confirmed Decision->End Yes SCXRD SCXRD Analysis (Mo Kα Radiation, 100 K) Cryst->SCXRD Refine Structure Solution & Refinement (Direct Methods, R1 < 0.05) SCXRD->Refine Refine->End

Workflow for the structural elucidation of highly substituted pyridine derivatives.

References

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. oreateai.com. 2

  • How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. rsc.org. 5

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. creative-biostructure.com. 3

  • A Comparative Guide to the X-ray Diffraction Analysis of 2'-Aminobiphenyl-2-ol Derivatives. benchchem.com. 4

  • Heterocyclic Aldehydes Supplier & Distributors. apolloscientific.co.uk. 1

Sources

Validation

Elemental Analysis &amp; Purity Standards for 2,4-Dichloro-5-formyl-nicotinonitrile: A Comparative Analytical Guide

Executive Summary 2,4-Dichloro-5-formyl-nicotinonitrile (CAS 176433-56-0) is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors, most notably Bosutinib (Src/Abl inhibitor). Its structural integr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-5-formyl-nicotinonitrile (CAS 176433-56-0) is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors, most notably Bosutinib (Src/Abl inhibitor). Its structural integrity—defined by the labile C-5 formyl group and the reactive C-2/C-4 chlorine atoms—presents unique analytical challenges.

This guide establishes the Elemental Analysis (EA) standards required to validate this intermediate. Unlike simple organics, this molecule requires a multi-modal approach to distinguish between bulk purity (elemental composition) and molecular integrity (functional group stability). We compare the traditional Combustion Analysis (CHN/X) against the modern "Gold Standard" of Quantitative NMR (qNMR), providing actionable protocols and decision matrices for industrial application.

Part 1: Theoretical Standards & Critical Quality Attributes (CQA)

Before experimental validation, the theoretical baseline must be established. The presence of two chlorine atoms and a nitrile group creates a specific elemental signature.

Theoretical Elemental Composition

Molecular Formula:


Molecular Weight:  201.01  g/mol 
ElementSymbolTheoretical Mass %Acceptable Range (

)
Carbon C41.82% 41.42% – 42.22%
Hydrogen H1.00% 0.60% – 1.40%
Nitrogen N13.94% 13.54% – 14.34%
Chlorine Cl35.28% 34.88% – 35.68%
Oxygen O7.96% (Calculated by difference)

Critical Insight: The low Hydrogen content (1.00%) makes H-analysis highly sensitive to moisture contamination. A deviation of >0.2% in H often indicates hygroscopicity or solvent entrapment rather than synthetic failure.

Part 2: Comparative Analytical Workflows

We evaluate three primary methodologies for validating the standards defined above.

Method A: Combustion Analysis (CHN + Halogen Titration)

The Traditional Bulk Standard

Mechanism: High-temperature combustion (


C) in an oxygen-rich environment.[1]
Suitability:  High. However, the high Chlorine content (35%) interferes with standard CHN detectors unless specific traps are used.
  • Pros: Industry standard for regulatory filing; confirms bulk material composition.

  • Cons: Destructive; requires large sample size (~5 mg); Cl interference can skew C/N results; cannot detect specific impurities (e.g., regioisomers).

  • Interference Management:

    • Chlorine Trap: Use silver wool or tungsten oxide (

      
      ) in the reduction tube to trap halogens and prevent them from being read as Nitrogen.
      
    • Oxygen Boost: Required to ensure complete oxidation of the pyridine ring, which can be refractory.

Method B: Quantitative NMR (qNMR)

The Modern Potency Standard

Mechanism: Ratio-metric analysis of proton signals against a NIST-traceable internal standard. Suitability: Superior. It provides absolute purity (potency) and structural confirmation simultaneously.

  • Pros: Non-destructive; differentiates between the target molecule and hydrolysis byproducts (e.g., 2-hydroxy derivative); no reference standard of the analyte required.

  • Cons: Requires precise weighing; solubility matching with internal standard.

  • Preferred Internal Standard: Dimethyl Sulfone (

    
    )  or 1,3,5-Trimethoxybenzene . (Maleic acid is avoided due to potential reaction with the aldehyde).
    
Method C: HPLC-UV + HRMS

The Impurity Profiling Standard

Mechanism: Chromatographic separation based on polarity. Suitability: Complementary. Essential for detecting trace organic impurities but less accurate for "absolute" mass balance than qNMR/EA.

Part 3: Experimental Protocols

Protocol 3.1: Sample Preparation (Critical Step)

The aldehyde group is susceptible to autoxidation to the carboxylic acid (


), which shifts Carbon content by -3.5% and Oxygen by +7.5%.
  • Drying: Dry sample in a vacuum desiccator over

    
     for 4 hours at room temperature. Do not heat above 40°C to avoid sublimation or degradation.
    
  • Inert Handling: Store under Argon/Nitrogen to prevent hydrolysis of the Cl substituents.

Protocol 3.2: Optimized Combustion Analysis (CHN + Cl)

Designed to mitigate Halogen Interference.

  • Calibration: Calibrate the analyzer using Acetanilide (Standard for C, H, N) and 3,5-Dichlorobenzoic acid (Standard for Cl/C).

  • Combustion Aid: Add ~10 mg of Tungsten(VI) oxide (

    
    )  to the tin capsule containing the sample. This acts as an oxygen donor and prevents the formation of volatile carbon-halogen byproducts that escape detection.
    
  • Halogen Scrubbing: Ensure the reduction tube contains a distinct layer of Silver wool heated to 600°C to quantitatively trap Chlorine as AgCl.

  • Calculation:

    
    
    
Protocol 3.3: qNMR Workflow for Absolute Purity

Self-Validating System.

  • Solvent: Dissolve 10 mg of analyte in 0.6 mL DMSO-

    
     . (Chloroform-
    
    
    
    is avoided due to potential acidity promoting hydrolysis).
  • Internal Standard (IS): Add exactly 5.0 mg of Dimethyl Sulfone (Traceable Grade, 99.9%+).

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the longest relaxing proton, usually the aldehyde H).
    • Scans: 16 or 32.

  • Integration: Integrate the Aldehyde proton (

    
     ppm, 1H) vs. the IS methyl peak (
    
    
    
    ppm, 6H).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS.[2][3]

Part 4: Data Visualization & Logic

Analytical Decision Matrix

The following diagram illustrates the logical flow for validating the material, handling failures in EA due to halogen interference.

AnalyticalWorkflow Start Crude 2,4-Dichloro-5-formyl-nicotinonitrile Dry Vacuum Dry (P2O5, 4h) Start->Dry Split Split Sample Dry->Split MethodA Combustion Analysis (CHN) + WO3 Catalyst Split->MethodA MethodB qNMR (DMSO-d6) IS: Dimethyl Sulfone Split->MethodB CheckA Check: C, H, N within ±0.4%? MethodA->CheckA CheckB Check: Purity > 98.0%? MethodB->CheckB Pass PASS: Release for Synthesis CheckA->Pass Yes Interference Hypothesis: Cl Interference? CheckA->Interference No CheckB->Pass Yes Fail FAIL: Investigate CheckB->Fail No Recalc Recalculate with Halogen Correction Interference->Recalc Recalc->CheckA

Caption: Analytical workflow prioritizing qNMR for potency and Combustion Analysis for bulk composition, with loops for halogen interference correction.

Comparative Performance Table
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HPLC-UV (Area %)
Primary Output Elemental Mass FractionAbsolute Purity (w/w %)Relative Purity
Sample Req. ~5 mg (Destructive)~10 mg (Recoverable)<1 mg (Destructive)
Accuracy

(if optimized)

(Standard)
Varies by Response Factor
Cl Tolerance Low (Needs Traps)High (No interference)High
Specific Use Confirming FormulaPotency AssayImpurity Profiling

References

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Carbon, Nitrogen, Sulfur and Chlorine Analyzer. Retrieved from [Link]

  • ResearchGate. (2025). A New and Practical Synthesis of Bosutinib. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-5-formyl-nicotinonitrile proper disposal procedures

Professional Guide to the Handling and Disposal of 2,4-Dichloro-5-formyl-nicotinonitrile As a Senior Application Scientist, ensuring the integrity of your research extends beyond the reaction vessel; it encompasses the e...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Guide to the Handling and Disposal of 2,4-Dichloro-5-formyl-nicotinonitrile

As a Senior Application Scientist, ensuring the integrity of your research extends beyond the reaction vessel; it encompasses the entire lifecycle of the materials you use. 2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a highly functionalized pyridine derivative frequently utilized as an intermediate in pharmaceutical synthesis and drug development.

Due to its specific structural features—namely, the presence of two chlorine atoms, a reactive formyl (aldehyde) group, and a nitrile group—this compound requires strict adherence to institutional and environmental disposal protocols. Improper disposal not only violates environmental regulations but can also lead to hazardous cross-reactions in waste accumulation areas.

The Mechanistic Rationale for Disposal Protocols

Understanding the chemical causality behind disposal rules is critical for laboratory safety [1].

  • Halogen Content (The Chlorine Atoms): The presence of covalently bound chlorine dictates that this compound, and any solvent contaminated with it, must be classified strictly as Halogenated Organic Waste . If halogenated compounds are inadvertently mixed with non-halogenated waste and subjected to standard low-temperature incineration, they can act as precursors for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, destruction requires specialized high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

  • Electrophilic Reactivity (Formyl and Nitrile Groups): The aldehyde and nitrile functionalities make this molecule susceptible to nucleophilic attack. In a waste container, mixing this compound with strong bases, amines, or strong oxidizers can lead to uncontrolled exothermic reactions.

  • Prohibition of In-Lab Destruction: Do not attempt to chemically neutralize or destroy this compound (e.g., via alkaline hydrolysis or oxidation) in the laboratory. The complex functional groups can yield unpredictable, hazardous byproducts. Rely exclusively on institutional Environmental Health and Safety (EHS) pathways[2].

Quantitative Waste Management Parameters

To ensure safe segregation, adhere to the following physicochemical parameters when managing waste streams containing 2,4-Dichloro-5-formyl-nicotinonitrile.

ParameterSpecification / RequirementScientific Rationale
Waste Stream Classification Halogenated Organic WastePrevents dioxin formation during incineration; ensures routing to high-temp facilities.
Compatible Solvents DCM, Chloroform, Halogenated mixturesMaintains homogeneity of the halogenated waste stream.
Incompatible Materials Strong oxidizers, strong bases, aqueous metalsPrevents exothermic redox reactions and potential hydrolysis of the nitrile group.
Primary Container Material High-Density Polyethylene (HDPE) or GlassResists solvent degradation and potential trace HCl corrosion. Avoid metal containers.
Final Destruction Method High-Temperature Incineration (>1100°C)Breaks carbon-halogen bonds completely; requires flue gas scrubbing for acid gases [2].

Step-by-Step Disposal Methodology

This protocol outlines the self-validating workflow for the disposal of 2,4-Dichloro-5-formyl-nicotinonitrile, ensuring compliance with standard Resource Conservation and Recovery Act (RCRA) guidelines [2].

Step 1: Point-of-Generation Segregation

  • Identify the primary solvent used in your reaction mixture containing the intermediate.

  • Verify that the designated waste carboy is explicitly labeled for Halogenated Organic Waste .

  • Validation Check: Inspect the waste log attached to the carboy. Ensure no incompatible chemicals (e.g., nitric acid, sodium hydride, or heavy metal aqueous solutions) have been introduced by previous users.

Step 2: Transfer and Containment

  • Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of volatile solvents or aerosolized particulates.

  • Use a dedicated, chemically compatible funnel (e.g., HDPE) to transfer the reaction mixture or contaminated solvent into the waste container.

  • Cap the container immediately after transfer. Do not leave waste funnels resting in the carboy, as this allows volatile organic compounds (VOCs) to escape into the laboratory environment.

Step 3: Documentation and Labeling

  • Immediately update the hazardous waste log attached to the container. Record the exact chemical name ("2,4-Dichloro-5-formyl-nicotinonitrile"), the solvent matrix, and the approximate mass/volume added.

  • Crucial: Do not use abbreviations or trade names on waste labels. Regulatory agencies and waste contractors require full IUPAC or standard chemical nomenclature for safe transport and processing.

Step 4: Satellite Accumulation and EHS Transfer

  • Store the filled waste container in a designated Satellite Accumulation Area (SAA). The container must sit within a secondary containment tray capable of holding 110% of the container's volume.

  • Once the container reaches 90% capacity, submit a waste pickup request to your institution's EHS department. Do not overfill containers, as temperature fluctuations can cause solvent expansion and container rupture.

Waste Routing Workflow

The following diagram illustrates the logical routing of halogenated intermediates to ensure environmental compliance and laboratory safety.

G Start Waste Generation (2,4-Dichloro-5-formyl-nicotinonitrile) Segregation Waste Segregation Decision Matrix Start->Segregation Halogenated Halogenated Organic Waste Stream Segregation->Halogenated Contains Cl NonHalogenated Non-Halogenated Waste Stream Segregation->NonHalogenated No Halogens Storage Satellite Accumulation Area (Secondary Containment) Halogenated->Storage EHS EHS Collection & Manifesting Storage->EHS Incineration High-Temp Incineration (>1100°C + Scrubbers) EHS->Incineration

Workflow for the segregation and disposal of halogenated organic intermediates.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines (RCRA). Available at: [Link]

Handling

Personal protective equipment for handling 2,4-Dichloro-5-formyl-nicotinonitrile

Part 1: The Hazard Landscape (The "Why")[1] Handling 2,4-Dichloro-5-formyl-nicotinonitrile (DCN) requires more than generic laboratory safety protocols.[1][2] This molecule is a trifunctional electrophile : it contains t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hazard Landscape (The "Why")[1]

Handling 2,4-Dichloro-5-formyl-nicotinonitrile (DCN) requires more than generic laboratory safety protocols.[1][2] This molecule is a trifunctional electrophile : it contains two chlorine atoms, a formyl (aldehyde) group, and a nitrile group on a pyridine ring.[1]

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity to select the right PPE. Here is the causality behind our safety choices:

  • The Aldehyde Factor (Sensitization): The C-5 formyl group is highly reactive toward amine residues on proteins (forming Schiff bases). This makes DCN a potent skin sensitizer . Once sensitized, a researcher may suffer anaphylactic-like reactions upon future trace exposures.[1]

  • The Halogen Factor (Permeation): The chlorine substituents increase the lipophilicity of the pyridine ring, facilitating rapid dermal absorption . Standard thin nitrile gloves often fail against halogenated aromatics in solution.

  • The Nitrile Factor (Metabolic Toxicity): While the nitrile group is chemically stable, metabolic oxidation (via Cytochrome P450) can potentially liberate cyanide ions or toxic metabolites, classifying this as an Acute Toxicant .

Consolidated GHS Hazard Profile
Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity Cat 3/4H301/H311 (Toxic if swallowed/in contact with skin)Zero skin contact tolerance.[1]
Skin/Eye Irritation Cat 2H315/H319 (Causes serious irritation)Full face protection required (No safety glasses).
Sensitization Cat 1H317 (May cause allergic skin reaction)Double-gloving protocol mandatory.
STOT-SE Cat 3H335 (Respiratory irritation)Handling restricted to Fume Hood.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following specifications are self-validating systems designed for this specific chemical profile.

Hand Protection: The "Solvent Vector" Protocol

The Risk: DCN is a solid, but it is almost always handled in organic solvents (DCM, THF, DMF).[1] Thin nitrile gloves (4 mil) degrade rapidly when exposed to halogenated solvents or polar aprotic solvents, carrying the dissolved DCN through the glove material to your skin.

The Protocol:

  • Dry Solid Handling:

    • Primary: Nitrile Exam Gloves (minimum 5 mil thickness).

    • Validation: Inflate glove prior to donning to check for pinholes.

  • Solution Handling (Synthesis/Extraction):

    • Technique: Double Gloving with Barrier Interlayer.

    • Inner Layer: 2.7 mil Polyethylene/EVOH Laminate (e.g., Silver Shield® or North®). Why: These are chemically impervious to chlorinated aromatics.

    • Outer Layer: 5 mil Nitrile (High Dexterity). Why: Provides grip and protects the inner laminate from physical tears.

Respiratory Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm .

  • PPE Backup (Spill/Outside Hood):

    • Particulate: P100 (HEPA) filter. The dust is fine and electrostatic; N95 is insufficient for high-concentration powders.

    • Vapor: If in solution, use an Organic Vapor (OV) cartridge combined with P100 (OV/P100 Combo).

Eye & Face Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Prohibited: Standard safety glasses. Reasoning: The aldehyde group is a lachrymator and severe irritant. Vapors can bypass side-shields.[1]

Part 3: Operational Workflow (Step-by-Step)

The "Zero-Exposure" Weighing Protocol

This protocol minimizes the risk of static-induced powder dispersion.[1]

  • Preparation: Place a disposable anti-static weighing boat and a secondary containment tray inside the fume hood.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical. DCN powder is often static-prone and can "jump" onto gloves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the washing station.

  • Solubilization (The Critical Step):

    • Add solvent to the solid in the containment tray.

    • Caution: If using amine solvents, expect a potential exotherm (reaction with the aldehyde).

  • Decontamination: Immediately wipe the balance area with a solvent-soaked tissue (Acetone/Ethanol) and dispose of the tissue as solid hazardous waste.

Part 4: Visualization (Safe Handling Logic)

The following diagram outlines the decision logic for handling DCN, integrating the "Solvent Vector" risk assessment.

SafeHandling Start Start: Handling 2,4-Dichloro-5-formyl-nicotinonitrile StateCheck Determine Physical State Start->StateCheck Solid State: Dry Solid (Powder) StateCheck->Solid Solution State: Solution (Organic Solvent) StateCheck->Solution PPE_Solid PPE: 5mil Nitrile Gloves + Splash Goggles + Lab Coat Solid->PPE_Solid Risk_Solvent Risk: Solvent Permeation (Carrier Effect) Solution->Risk_Solvent Control_Solid Engineering: Fume Hood (Static Control Essential) PPE_Solid->Control_Solid Action Perform Weighing/Reaction Control_Solid->Action PPE_Solution PPE: LAMINATE Inner Glove + Nitrile Outer Glove Risk_Solvent->PPE_Solution PPE_Solution->Action Disposal_Check Disposal: Acidic Waste? Action->Disposal_Check Cyanide_Risk STOP: Potential HCN Gen. Segregate from Acids Disposal_Check->Cyanide_Risk Yes (Acid Mixed) Safe_Disp Dispose: High BTU Incineration Stream Disposal_Check->Safe_Disp No (Neutral/Basic)

Figure 1: Decision matrix for PPE selection and waste disposal based on physical state and chemical compatibility.

Part 5: Decontamination & Disposal[1]

Decontamination of Surfaces

If DCN powder is spilled:

  • Do not sweep dry. This generates dust.

  • Cover with a paper towel soaked in dilute bleach (10% Sodium Hypochlorite). The bleach oxidizes the aldehyde and hydrolyzes the nitrile/chloride, reducing toxicity.

  • Wipe up after 5 minutes and place in a sealed bag.

Waste Disposal Strategy
  • Segregation: Classify as "Toxic Organic Solid/Liquid."

  • Incompatibility: NEVER mix DCN waste with strong acids (e.g., HCl, H₂SO₄).[1] Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.

  • Labeling: Clearly mark waste containers: "Contains Chlorinated Pyridine & Nitriles – DO NOT ACIDIFY."

References

  • PubChem. (2023). Compound Summary: 2,4-Dichloro-5-formylnicotinonitrile.[1][4][5] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Pyridine Standards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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